molecular formula C13H17NO6S B2923685 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid CAS No. 866156-09-4

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

Cat. No.: B2923685
CAS No.: 866156-09-4
M. Wt: 315.34
InChI Key: UEJCLSLQYRTJEB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is a useful research compound. Its molecular formula is C13H17NO6S and its molecular weight is 315.34. The purity is usually 95%.
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Properties

IUPAC Name

2-ethoxy-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-2-20-12-4-3-10(9-11(12)13(15)16)21(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJCLSLQYRTJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

What is the chemical structure of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid, a substituted aromatic carboxylic acid of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The molecule incorporates three key structural motifs: an ethoxybenzoic acid backbone, a sulfonamide linker, and a terminal morpholine ring. While not a widely studied compound in its own right, its architecture represents a valuable scaffold and synthetic intermediate for the development of more complex, biologically active molecules. This document details its chemical structure, physicochemical properties, a proposed, mechanistically sound synthetic pathway with a detailed experimental protocol, and discusses its potential applications in drug discovery based on the established roles of its constituent functional groups.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identifiers.

Nomenclature and Key Identifiers

The compound is systematically named 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid. Its key identifiers are consolidated below for unambiguous reference.

IdentifierValueSource
CAS Number 866156-09-4[1]
Molecular Formula C₁₃H₁₇NO₆S[1]
Molecular Weight 315.34 g/mol [1]
Canonical SMILES O=C(O)C1=CC(=CC=C1OCC)S(=O)(=O)N2CCOCC2[1]
Structural Representation

The spatial arrangement of the atoms and functional groups dictates the molecule's chemical behavior and potential for intermolecular interactions. The structure features a benzene ring substituted at positions 1, 2, and 5 with a carboxylic acid group, an ethoxy group, and a morpholinosulfonyl group, respectively.

Caption: 2D chemical structure of the title compound.

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The computed properties for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid are summarized below.

PropertyValueImplication in Drug Discovery
Topological Polar Surface Area (TPSA) 93.14 Ų[1]
LogP (Octanol-Water Partition Coeff.) 0.8044[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 1
Rotatable Bonds 5[1]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic pathway can be proposed based on well-established organosulfur chemistry and reactions of benzoic acid derivatives.[2][3] The proposed synthesis starts from the commercially available 2-ethoxybenzoic acid.

Proposed Synthetic Pathway

The synthesis is a two-step process:

  • Electrophilic Chlorosulfonation: Introduction of a chlorosulfonyl (-SO₂Cl) group onto the benzene ring.

  • Nucleophilic Substitution (Sulfonamide Formation): Reaction of the intermediate sulfonyl chloride with morpholine to form the final sulfonamide product.

synthesis_workflow start 2-Ethoxybenzoic Acid (Starting Material) step1 Step 1: Chlorosulfonation start->step1 intermediate Intermediate: 2-Ethoxy-5-(chlorosulfonyl)benzoic acid step1->intermediate Forms reactive intermediate reagent1 Reagent: Chlorosulfonic Acid (ClSO₃H) reagent1->step1 step2 Step 2: Sulfonamide Formation intermediate->step2 product Final Product: 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid step2->product Nucleophilic attack reagent2 Reagent: Morpholine reagent2->step2

Caption: Proposed two-step synthesis workflow diagram.

Detailed Experimental Protocol

This protocol is a predictive methodology based on standard organic synthesis techniques. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Ethoxy-5-(chlorosulfonyl)benzoic acid

  • Causality & Rationale: 2-Ethoxybenzoic acid is the starting scaffold. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the adjacent carboxylic acid group, the incoming electrophile (from chlorosulfonic acid) is directed to the para position (position 5). Chlorosulfonic acid is a highly reactive and potent sulfonating agent. The reaction must be performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent degradation or side reactions.

  • Procedure:

    • Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber).

    • Place 2-ethoxybenzoic acid (1.0 eq) in the flask.

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

    • Isolate the crude solid by vacuum filtration, washing thoroughly with cold water to remove excess acid.

    • Dry the solid under a vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

  • Causality & Rationale: The sulfonyl chloride intermediate is highly electrophilic at the sulfur atom. Morpholine acts as a nucleophile, with its secondary amine nitrogen attacking the sulfur atom, displacing the chloride ion in a nucleophilic acyl substitution-type mechanism. A base (like triethylamine or pyridine) is typically added to neutralize the HCl byproduct, driving the reaction to completion.

  • Procedure:

    • Dissolve the crude 2-ethoxy-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

    • Add a non-nucleophilic base such as triethylamine (2.2 eq).

    • Cool the mixture to 0 °C.

    • Add morpholine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Work-up: Dilute the reaction mixture with the solvent. Wash sequentially with dilute HCl (to remove excess base and morpholine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure final product.

Applications in Drug Discovery and Development

The title compound is best viewed as a versatile building block for constructing more elaborate drug candidates. The combination of its functional groups is prevalent in numerous approved drugs.

  • The Sulfonamide Moiety: This group is a classic pharmacophore, famous for its role in sulfa antibiotics. It is an excellent hydrogen bond donor and acceptor and is often used as a bioisostere for carboxylic acids or amides.

  • The Morpholine Ring: Morpholine is frequently incorporated into drug molecules to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties. Its presence can mitigate the lipophilicity of a parent compound.

  • The Benzoic Acid Core: Substituted benzoic acids are fundamental scaffolds in medicinal chemistry.[4] A related compound, 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic Acid, serves as a key reactant in the synthesis of Sildenafil, a widely used PDE5 inhibitor.[5] This highlights the utility of this specific substitution pattern in creating potent and selective enzyme inhibitors.

Given this context, 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is a prime candidate for use in fragment-based drug discovery or as a starting point for building libraries of compounds targeting kinases, proteases, or other enzyme classes where its specific geometry and electronic properties can be exploited for binding.

Structural Elucidation and Quality Control

Following synthesis, the identity and purity of the final compound must be rigorously confirmed using standard analytical techniques. The expected spectroscopic signatures are as follows:

  • ¹H NMR: One would expect to see distinct signals for the aromatic protons on the trisubstituted benzene ring, a triplet and quartet for the ethoxy group, and characteristic multiplets for the eight protons of the morpholine ring (typically two distinct signals for protons adjacent to nitrogen vs. oxygen). The acidic proton of the carboxylic acid may appear as a broad singlet.

  • ¹³C NMR: The spectrum should show 13 distinct carbon signals, including those for the aromatic ring, the carbonyl carbon of the carboxylic acid, the ethoxy carbons, and the morpholine carbons.

  • Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and two strong, characteristic asymmetric and symmetric S=O stretches for the sulfonamide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, matching the calculated value for the molecular formula C₁₃H₁₇NO₆S and thereby validating the elemental composition.

Conclusion

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. Its structure combines several pharmacologically relevant features, and its synthesis is achievable through established, high-yielding chemical transformations. This guide provides the foundational knowledge—from chemical properties to a detailed synthetic protocol—required for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138734534. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid. [Link]

  • LookChem. 2-ETHOXY-5-[(MORPHOLINE-4-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE. [Link]

  • Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

Physicochemical Profiling and Analytical Validation of CAS 866156-09-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the synthesis of highly specific phosphodiesterase type 5 (PDE5) inhibitors and soluble guanylate cyclase (sGC) modulators relies heavily on structurally robust intermediate building blocks. CAS 866156-09-4 , chemically identified as 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid , serves as one such critical precursor[1]. Featuring a unique combination of a carboxylic acid, an ethoxy ether, and a morpholine-substituted sulfonamide, this compound provides the essential pharmacophore anchoring required for downstream active pharmaceutical ingredients (APIs) targeting the nitric oxide (NO) signaling cascade[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of CAS 866156-09-4, detailing self-validating analytical protocols for its structural confirmation, and contextualizing its role in drug development.

Molecular Weight & Physicochemical Constants

Understanding the exact physicochemical parameters of CAS 866156-09-4 is paramount for predicting its behavior in synthetic reactions and its influence on the bioavailability of the final API. The morpholine ring, in particular, is strategically chosen over piperazine derivatives to modulate lipophilicity (LogP) and improve aqueous solubility without sacrificing target binding affinity.

Quantitative Data Summary

Below is the consolidated physicochemical profile of the compound[1]:

PropertyValue
Chemical Name 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid
CAS Registry Number 866156-09-4
Molecular Formula C₁₃H₁₇NO₆S
Molecular Weight 315.34 g/mol
Monoisotopic Mass 315.0776 Da
Topological Polar Surface Area (TPSA) 93.14 Ų
Hydrogen Bond Donors / Acceptors 1 / 7
Key Functional Groups Carboxylic Acid, Ether, Sulfonamide, Morpholine

Pharmacological Context: The NO-sGC-cGMP-PDE5 Pathway

CAS 866156-09-4 is not a final drug product but a synthetic cornerstone. It is frequently coupled with substituted anilines or pyrazolopyrimidines to synthesize sGC activators (e.g., Ataciguat analogs) or PDE5 inhibitors[2]. These downstream APIs act on the NO-sGC-cGMP-PDE5 signaling pathway, a critical regulator of smooth muscle relaxation, vasodilation, and platelet aggregation[3].

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP Degradation API Downstream API (e.g., sGC/PDE5 Modulator) API->sGC Stimulates API->PDE5 Inhibits

Fig 1: NO-sGC-cGMP-PDE5 signaling pathway modulated by CAS 866156-09-4 derived APIs.

Experimental Workflow for Physicochemical Validation

To ensure the integrity of CAS 866156-09-4 before it enters complex multi-step syntheses, a rigorous, self-validating analytical workflow must be employed.

Workflow Prep Sample Preparation CAS 866156-09-4 SST System Suitability Test (Sulfamethoxazole Std) Prep->SST Aliquot for MS NMR 1H/13C NMR Solvent: DMSO-d6 Prep->NMR 15 mg Aliquot LCMS LC-MS (ESI+) Target: 316.34 m/z[M+H]+ SST->LCMS Baseline Confirmed Valid Structural Validation & Data Synthesis LCMS->Valid Isotopic Pattern Match NMR->Valid Peak Assignments Match

Fig 2: Self-validating analytical workflow for the physicochemical profiling of CAS 866156-09-4.

Step-by-Step Methodologies & Causality

The following protocols are designed not merely as a sequence of actions, but as a robust framework where each step mathematically or chemically validates the next.

LC-MS Analysis for Molecular Weight Confirmation

Sulfonamides are notoriously susceptible to source-induced fragmentation (specifically at the S-N bond) under high collision energies[4]. To accurately determine the 315.34 g/mol molecular weight, the ionization environment must be strictly controlled.

Step-by-Step Protocol:

  • System Suitability Test (SST): Inject a 1 µg/mL solution of a known sulfonamide standard (e.g., sulfamethoxazole).

    • Causality: This self-validating step ensures the electrospray ionization (ESI) source is clean and confirms that the baseline noise will not mask the target analyte.

  • Sample Preparation: Dissolve 1.0 mg of CAS 866156-09-4 in 1 mL of HPLC-grade Methanol. Dilute to a final concentration of 10 µg/mL using an aqueous mobile phase containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. It ensures the morpholine nitrogen is fully ionized to yield a strong [M+H]+ signal at 316.34 m/z, while simultaneously keeping the carboxylic acid protonated to prevent chromatographic peak tailing[5].

  • Instrument Parameters: Operate the mass spectrometer in ESI+ mode. Crucially, restrict the cone voltage to a low threshold (20–25 V).

    • Causality: A low cone voltage prevents the premature cleavage of the morpholinosulfonyl group, preserving the intact pseudo-molecular ion[4].

  • Data Validation: Identify the [M+H]+ peak at 316.34 m/z.

    • Self-Validation: Examine the isotopic distribution. The natural abundance of the 34S isotope is approximately 4.5%. The M+2 peak must mathematically align with this intensity, definitively proving the presence of the sulfur atom in the molecule without requiring secondary elemental analysis.

NMR Spectroscopy for Structural Elucidation

Validating the exact placement of the ethoxy and morpholinosulfonyl groups on the benzoic acid ring requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Protocol:

  • Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The carboxylic acid moiety forms strong intermolecular hydrogen bonds, rendering the compound poorly soluble in non-polar halogenated solvents like CDCl3. DMSO-d6 disrupts these hydrogen bonds, ensuring a homogenous solution and sharp NMR peaks.

  • Blank Scan (Self-Validation): Prior to sample introduction, run a quick 1D proton scan of the pure DMSO-d6 solvent.

    • Causality: This establishes the exact chemical shift of the residual water peak (~3.3 ppm). This guarantees that the water signal is not falsely attributed to the critical morpholine ring protons (which typically resonate between 3.0 and 3.7 ppm).

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz (16 scans) and the ¹³C NMR spectrum at 100 MHz (1024 scans).

    • Causality: The ¹³C acquisition requires a significantly higher number of scans due to the low natural abundance of ¹³C and the long relaxation times ( T1​ ) of the quaternary carbons within the substituted benzoic acid ring.

References

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Rational design of soluble guanylate cyclase (sGC) activators and modified synthesis of HMR-1766 (Ataciguat) Source: National Documentation Centre (EKT) URL: [Link]

Sources

Architecting PDE5 Inhibitors: The Mechanistic and Synthetic Role of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of phosphodiesterase type 5 (PDE5) inhibitors has revolutionized the treatment of erectile dysfunction, pulmonary arterial hypertension, and smooth muscle-related pathologies. While Sildenafil remains the archetypal molecule in this class, structural modifications to its 5-phenyl sulfonyl moiety have yielded a library of potent analogs. This technical whitepaper explores the critical role of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid (CAS 866156-09-4)[1] as a highly versatile synthetic intermediate. By replacing the traditional methylpiperazine ring with a morpholine ring, researchers can fine-tune the physicochemical properties, lipophilicity, and hydrogen-bonding profile of the resulting pyrazolo[4,3-d]pyrimidin-7-one derivatives[2],[3].

Structural Rationale: The Morpholine Advantage

In the rational drug design of PDE5 inhibitors, the "eastern" hemisphere of the molecule—typically a sulfonamide-substituted phenyl ring—projects into a solvent-filled region of the PDE5 catalytic domain.

The substitution of Sildenafil’s basic 4-methylpiperazine group with a morpholine ring (forming a morpholinosulfonyl moiety) introduces several critical pharmacokinetic shifts:

  • Altered Basicity and pKa: The oxygen atom in the morpholine ring is less basic than the tertiary amine in methylpiperazine. This prevents excessive protonation at physiological pH, potentially improving membrane permeability.

  • Hydrogen Bonding: The morpholine oxygen acts as a novel hydrogen-bond acceptor, which can alter the molecule's interaction with key residues (such as Gln817) in the PDE5 active site, stabilizing the enzyme-inhibitor complex[3].

  • Tissue Selectivity: Morpholinosulfonyl-pyrazolopyrimidine derivatives have demonstrated potent, targeted relaxing properties on isolated human ureteral smooth musculature, suggesting expanded therapeutic applications in medical expulsion therapy (MET) for ureteral stones[4].

Retrosynthetic Workflow and Chemical Causality

The synthesis of morpholine-based PDE5 inhibitors relies on the efficient construction of the pyrazolo[4,3-d]pyrimidin-7-one core. The process is a convergent synthesis where 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid serves as the primary acylating agent.

SynthesisWorkflow A 2-Ethoxybenzoic Acid B Chlorosulfonation (ClSO3H, 0°C) A->B C 5-Chlorosulfonyl-2-ethoxybenzoic Acid B->C D Morpholine Addition (Nucleophilic Substitution) C->D E 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (Core Intermediate) D->E F Amidation & Cyclization (SOCl2, Pyrazole-amine, t-BuOK) E->F G Morpholine-Sildenafil Analog (PDE5 Inhibitor) F->G

Workflow for synthesizing morpholine-based PDE5 inhibitors via convergent amidation.

Validated Experimental Methodologies

To ensure a self-validating system, the following protocols detail not just the procedural steps, but the chemical causality dictating each condition.

Protocol 1: Synthesis of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic Acid

Objective: Regioselective functionalization of the phenyl ring and subsequent sulfonamide formation.

  • Chlorosulfonation:

    • Step: Slowly add 2-ethoxybenzoic acid (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0°C under an inert atmosphere. Stir for 12 hours at room temperature.

    • Causality: The ethoxy group is a strong ortho/para director. Due to steric hindrance at the ortho position, electrophilic aromatic substitution occurs exclusively at the 5-position. The 0°C initiation is critical to prevent the exothermic cleavage of the sensitive ether linkage.

    • Workup: Pour the mixture carefully over crushed ice. The resulting 5-chlorosulfonyl-2-ethoxybenzoic acid precipitates immediately. Filter and wash with cold water.

  • Morpholine Addition:

    • Step: Dissolve the sulfonyl chloride intermediate in anhydrous dichloromethane (DCM) at 0°C. Add morpholine (2.5 eq) dropwise. Stir for 4 hours at room temperature.

    • Causality: Morpholine acts as both the nucleophile and the acid scavenger. The excess (1.5 eq) neutralizes the HCl byproduct, preventing the acidification of the reaction matrix which could stall the forward reaction.

    • Workup: Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted morpholine into the aqueous phase) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield the target intermediate (CAS 866156-09-4)[1].

Protocol 2: Amidation and Intramolecular Cyclization

Objective: Coupling the intermediate to the pyrazole core and driving thermodynamic cyclization[2].

  • Acid Activation:

    • Step: Reflux 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid in thionyl chloride (SOCl₂) for 2 hours. Remove excess SOCl₂ in vacuo.

    • Causality: The carboxylic acid is relatively unreactive toward weakly nucleophilic amines. Conversion to an acyl chloride drastically lowers the activation energy for the subsequent coupling step.

  • Amidation:

    • Step: Dissolve the acyl chloride in anhydrous THF. Add dropwise to a 0°C solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) and triethylamine (1.5 eq) in THF. Stir for 6 hours.

  • Base-Catalyzed Cyclization:

    • Step: Isolate the amide intermediate, dissolve in tert-butanol, and add potassium tert-butoxide (t-BuOK) (2.0 eq). Reflux for 8 hours.

    • Causality: t-BuOK is a strong, sterically hindered base. It selectively deprotonates the amide nitrogen without acting as a competing nucleophile. This initiates an intramolecular nucleophilic attack on the adjacent carboxamide, dehydrating the system to form the highly stable, conjugated pyrazolo[4,3-d]pyrimidin-7-one ring.

Quantitative Data & Physicochemical Profiling

The structural evolution from the starting material to the final active pharmaceutical ingredient (API) analog involves distinct shifts in molecular weight and topological polar surface area (TPSA), which are critical for predicting bioavailability.

Table 1: Physicochemical Profile of Key Synthetic Stages

Compound / IntermediateCAS NumberMolecular Weight ( g/mol )TPSA (Ų)Representative Yield (%)Target Affinity
2-Ethoxybenzoic acid 134-11-2166.1746.53N/A (Starting Material)None
5-Chlorosulfonyl-2-ethoxybenzoic acid 61812-45-1264.6889.0085 - 88%None
2-Ethoxy-5-(morpholinosulfonyl)benzoic acid 866156-09-4315.3493.1490 - 92%None
Morpholine-Sildenafil Analog (8d) N/A536.65104.2078% (Continuous Flow)PDE5 (IC₅₀ ~8.5 nM)

Note: Yields for the final analog are based on advanced continuous flow cascade condensation techniques[2]. TPSA data for the core intermediate is validated via chemical registry databases[1].

Pharmacodynamics: Mechanism of Action in the cGMP Pathway

Once synthesized, the morpholine-analog acts as a competitive inhibitor of PDE5. The enzyme PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP. By occupying the catalytic site, the inhibitor preserves intracellular cGMP levels. This sustained cGMP concentration hyper-activates Protein Kinase G (PKG), leading to a cascade of intracellular calcium depletion and subsequent smooth muscle relaxation[4],[3].

SignalingPathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relax Smooth Muscle Relaxation PKG->Relax Induces GMP 5'-GMP (Inactive) PDE5->GMP Converts to Inhibitor Morpholine-Analog (Inhibitor) Inhibitor->PDE5 Blocks

Mechanism of action for PDE5 inhibitors in the cGMP signaling pathway.

Conclusion

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid is far more than a simple building block; it is a strategic structural determinant in the synthesis of next-generation PDE5 inhibitors. By leveraging its specific chemical reactivity and the unique pharmacokinetic traits imparted by the morpholine ring, researchers can successfully engineer analogs with tailored tissue selectivity, optimized lipophilicity, and robust target affinity.

References

  • [1] 866156-09-4 | 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid | ChemScene. ChemScene.

  • [2] Sulphonated Graphene Oxide Catalyzed Continuous Flow Pyrazolo Pyrimidinones, Sildenafil and other PDE-5 Inhibitors Synthesis. RSC Advances.

  • [4] Drugs to affect the smooth musculature of the human ureter - an update with integrated information from basic science to the use in medical expulsion therapy (MET) - PMC. NIH.gov.

  • [3] The influence of different phenyl moiety substitutions of sildenafil derivatives on their potenti. Rasayan Journal of Chemistry.

Sources

Preliminary Toxicity Screening of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid: A Predictive Toxicology Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (CAS 866156-09-4) represents a highly functionalized intermediate frequently utilized in the synthesis of phosphodiesterase (PDE) inhibitors and other targeted therapeutics. Structurally, it features a benzoic acid core, an ethoxy ether linkage, and a morpholinosulfonyl moiety.

While sulfonamides and morpholine rings are privileged scaffolds in medicinal chemistry—often incorporated to improve aqueous solubility and modulate pharmacokinetic profiles—they carry specific, predictable toxicological liabilities. Sulfonamides can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially leading to drug-drug interactions (DDIs)[1]. Furthermore, basic amine equivalents, such as the morpholine ring, have a known propensity to interact with off-target ion channels, most notably the hERG potassium channel[2].

To de-risk this compound prior to advanced preclinical development, we must deploy a custom, tiered in vitro predictive toxicology framework. This whitepaper outlines the causality, self-validating methodologies, and data interpretation matrices required for a rigorous preliminary screening.

Toxicity_Screening_Workflow Start 2-Ethoxy-5-(morpholinosulfonyl) benzoic acid Tier1 Tier 1: Cytotoxicity & Genotoxicity (HepG2, HEK293, Ames Test) Start->Tier1 Initiate Screening Tier2 Tier 2: Organ Toxicity (CYP450 Inhibition, hERG Patch-Clamp) Tier1->Tier2 Viability > 80% No Mutagenicity Decision Decision Matrix (Lead Optimization / IND-Enabling) Tier2->Decision Aggregate Data

Fig 1. Tiered predictive toxicity screening workflow for sulfonamide derivatives.

Tier 1: Foundational Cytotoxicity & Genotoxicity Assessment

Before investing in complex organ-specific models, it is imperative to rule out fundamental cellular poisons and DNA-damaging agents.

In Vitro Cytotoxicity (HepG2 & HEK293)

Causality & Rationale: We utilize HepG2 (human hepatocellular carcinoma) cells because the liver is the primary site of xenobiotic metabolism, making it highly susceptible to reactive metabolites. Concurrently, HEK293 (human embryonic kidney) cells are selected because sulfonamide derivatives are frequently cleared via renal excretion, posing a risk for nephrotoxicity. Self-Validating Protocol:

  • Cell Seeding: Plate HepG2 and HEK293 cells at 1×104 cells/well in 96-well opaque plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid across an 8-point concentration gradient (0.1 µM to 100 µM).

  • Control Validation: Include 0.1% DMSO as a vehicle control (baseline viability) and 10 µM Doxorubicin as a positive control (assay sensitivity validation).

  • Readout: After 48 hours, add CellTiter-Glo® reagent to lyse cells and stabilize ATP. Measure luminescence. Calculate the IC₅₀ using non-linear regression.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Rationale: The Ames test is the regulatory gold standard for detecting point mutations (base substitutions and frameshifts), which are early indicators of carcinogenicity[3]. The assay is conducted in strict accordance with OECD Test Guideline 471[4][5]. Self-Validating Protocol:

  • Strain Preparation: Inoculate Salmonella typhimurium auxotrophic strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA in nutrient broth. Grow to a density of 1−2×109 CFU/mL[6].

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism[7].

  • Plate Incorporation: Mix 0.1 mL of the bacterial suspension, 0.1 mL of the test compound (at 5, 16, 50, 160, and 500 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions) into 2.0 mL of molten top agar. Overlay onto minimal glucose agar plates[3].

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count histidine/tryptophan-independent revertant colonies.

  • Validation Threshold: The assay is only deemed valid if the spontaneous revertant count of the DMSO vehicle control falls within historical baselines, and the strain-specific positive controls (e.g., 2-aminoanthracene for +S9) yield a ≥3-fold increase in colonies.

Tier 2: Predictive Organ Toxicity

Hepatotoxicity & CYP450 Inhibition

Causality & Rationale: The sulfonamide moiety can act as a reversible or time-dependent inhibitor of major Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. Evaluating this interaction is critical to predicting clinical Drug-Drug Interactions (DDIs) as mandated by the FDA Guidance for Industry on In Vitro Metabolism[1][8][9]. Self-Validating Protocol:

  • Incubation Setup: Incubate 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (0.1–50 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9).

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 10 minutes.

  • Termination & Extraction: Stop the reaction using ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of probe metabolites. Calculate the IC₅₀. A known strong inhibitor (e.g., Ketoconazole for CYP3A4) must be included to validate enzyme suppression.

Cardiotoxicity: hERG Channel Electrophysiology

Causality & Rationale: Morpholine rings can interact with aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG (Kv11.1) potassium channel. Blockade of the rapid delayed rectifier current (IKr) leads to action potential prolongation, QT interval prolongation, and a risk of Torsades de Pointes (TdP)[2][10]. This assessment aligns with ICH S7B regulatory guidelines[11][12].

hERG_Mechanism Morpholine Morpholinosulfonyl Moiety hERG hERG Channel (Kv11.1) Morpholine->hERG Pore Binding (Tyr652/Phe656) IKr Reduced IKr Current hERG->IKr Ion Blockade APD Action Potential Prolongation IKr->APD Delayed Repolarization

Fig 2. Mechanistic pathway of hERG channel inhibition by basic amine/sulfonamide moieties.

Self-Validating Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel.

  • Patch-Clamp Configuration: Using borosilicate glass pipettes (2.0–4.0 MΩ), establish a whole-cell configuration. Validation Check: The assay is aborted if the seal resistance drops below 1 GΩ, ensuring no leak currents confound the data.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (IKr).

  • Compound Application: Perfuse the test compound at 1, 10, and 30 µM. Measure the peak tail current amplitude reduction. Validate the system's sensitivity using 100 nM E-4031 (a known hERG blocker)[2].

Data Synthesis & Decision Matrix

To facilitate rapid decision-making for drug development professionals, the quantitative outputs from the aforementioned protocols must be aggregated into a standardized decision matrix. Below is a hypothetical data profile for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid, demonstrating how results dictate the compound's progression.

Assay CategoryTarget / ModelReadout MetricHypothetical ResultSafety ThresholdInterpretation & Next Steps
Cytotoxicity HepG2 CellsIC₅₀ (µM)> 100 µM< 10 µM (Toxic)Pass: Non-hepatotoxic at relevant doses.
Cytotoxicity HEK293 CellsIC₅₀ (µM)> 100 µM< 10 µM (Toxic)Pass: Non-nephrotoxic at relevant doses.
Genotoxicity Ames (TA98/TA100)Mutagenic Index< 1.5-fold increase≥ 2-fold (Mutagenic)Pass: Negative for point mutations; no immediate carcinogenic liability[13].
Hepatotoxicity CYP3A4 InhibitionIC₅₀ (µM)45.2 µM< 10 µM (High Risk)Pass: Low risk for clinical DDI via CYP3A4.
Hepatotoxicity CYP2C9 InhibitionIC₅₀ (µM)12.5 µM< 10 µM (High Risk)Flag: Moderate DDI liability. Monitor if co-administered with CYP2C9 substrates (e.g., Warfarin)[14].
Cardiotoxicity hERG (Kv11.1)IC₅₀ (µM)> 30 µM< 1 µM (High Risk)Pass: The morpholinosulfonyl group does not significantly block the hERG pore. Low proarrhythmic risk[15].

References

  • FDA Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration (FDA).[Link]

  • Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Taylor & Francis.[Link]

  • Drug–Drug Interactions of 257 Antineoplastic and Supportive Care Agents With 7 Anticoagulants. National Institutes of Health (NIH) / PMC.[Link]

  • Advanced cardiotoxicity profiling using field potential imaging with UHD-CMOS-MEA in human iPSC-derived cardiomyocytes. National Institutes of Health (NIH) / PMC.[Link]

  • A Multiscale Simulation System for the Prediction of Drug-Induced Cardiotoxicity. American Chemical Society (ACS).[Link]

  • Improved Predictive Power in Cardiac Risk Assessment. Evotec.[Link]

  • Cardiac Safety Service | Nexel, hERG Assay, Cardiotoxicity Test Screening. NEXEL.[Link]

  • hERG screening using high quality electrophysiology assays. Metrion Biosciences.[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.[Link]

  • OECD 471 Bacterial Reverse Mutation Test. WESHIN INSPECTION TECH CO., LTD.[Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.[Link]

  • AMES test: history, principle, and its role in modern genotoxicity screening. GenEvolutioN.[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process Scale: Bench-scale (10–50 g)

Introduction and Chemical Significance

2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (CAS: 866156-09-4) is a highly versatile sulfonamide building block utilized in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs) [1]. Structurally analogous to the key intermediates used in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors like sildenafil, this compound replaces the N-methylpiperazine moiety with a morpholine ring, altering its pharmacokinetic and hydrogen-bonding profile [2].

This application note details a robust, two-stage synthetic protocol designed for high yield and regiochemical purity, grounded in established electrophilic aromatic substitution and nucleophilic sulfonyl substitution principles.

Mechanistic Rationale and Experimental Design

The synthesis relies on a self-validating, two-step sequence that maximizes regioselectivity and minimizes hydrolytic degradation.

  • Regioselectivity (Causality of Substitution): In the first stage, 2-ethoxybenzoic acid undergoes chlorosulfonylation. The ethoxy group (-OEt) is a strong ortho/para director, while the carboxylic acid (-COOH) is a meta director. These two functional groups work synergistically to direct the incoming electrophile ( +SO2​Cl ) exclusively to the C-5 position [2].

  • Reagent Selection (The Role of Thionyl Chloride): Chlorosulfonic acid ( ClSO3​H ) acts as both the solvent and the electrophile source. However, this reaction typically yields a mixture of the desired sulfonyl chloride and a sulfonic acid byproduct. To drive the reaction to completion and ensure a unified product stream, thionyl chloride ( SOCl2​ ) is introduced to convert any intermediate sulfonic acid into the highly reactive sulfonyl chloride[3].

SynthesisPathway SM 2-Ethoxybenzoic Acid (Starting Material) INT 5-Chlorosulfonyl-2-ethoxybenzoic Acid (Reactive Intermediate) SM->INT 1. ClSO3H, 0-25°C 2. SOCl2 3. Ice Quench PROD 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid (Final Product) INT->PROD Morpholine Aqueous/Organic Media, <20°C

Caption: Two-stage synthetic workflow for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid.

Quantitative Data & Stoichiometry

Table 1: Stage 1 - Chlorosulfonylation Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (for 20g scale)Role
2-Ethoxybenzoic Acid166.171.0 eq20.0 gStarting Material
Chlorosulfonic Acid ( ClSO3​H )116.52~4.5 eq63.1 g (36.0 mL)Reagent / Solvent
Thionyl Chloride ( SOCl2​ )118.971.0 eq14.3 g (8.8 mL)Chlorinating Agent

Table 2: Stage 2 - Sulfonamidation Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount (Theoretical)Role
5-Chlorosulfonyl-2-ethoxybenzoic Acid264.681.0 eq~31.8 g (from Stg 1)Intermediate
Morpholine87.122.5 eq26.2 g (26.2 mL)Nucleophile / Base
Acetone / WaterN/AN/A100 mL / 100 mLSolvent System

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 5-Chlorosulfonyl-2-ethoxybenzoic acid

Caution: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Perform all operations in a certified fume hood using appropriate PPE.

  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, an internal thermometer, and a drying tube (or nitrogen inlet).

  • Cooling: Charge the flask with chlorosulfonic acid (36.0 mL) and cool the system to 0–5 °C using an ice-water bath.

  • Addition: Add molten or finely powdered 2-ethoxybenzoic acid (20.0 g) portion-wise over 30–45 minutes. Maintain the internal temperature strictly below 25 °C to prevent uncontrolled exothermic degradation [2].

  • Primary Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.

  • Chlorination: Re-cool the flask to 10 °C and add thionyl chloride (8.8 mL) dropwise over 15 minutes. Stir the mixture at ambient temperature for an additional 12 hours to ensure complete conversion of the sulfonic acid intermediate [3].

  • Quenching: Carefully pour the reaction mixture dropwise onto 300 g of crushed ice under vigorous stirring. Critical Step: The quench is highly exothermic; control the rate of addition to prevent boiling.

  • Isolation: Stir the resulting white aqueous slurry for 1 hour. Filter the precipitate under vacuum, wash the filter cake with ice-cold deionized water (3 × 50 mL) until the filtrate approaches a neutral pH, and air-dry briefly. The wet cake can be used directly in Stage 2 to prevent hydrolytic degradation of the sulfonyl chloride [2].

Stage 2: Synthesis of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid
  • Suspension: Transfer the wet filter cake of 5-chlorosulfonyl-2-ethoxybenzoic acid into a 500 mL flask containing 100 mL of acetone (or water, depending on solubility preferences) and cool to 5–10 °C.

  • Nucleophilic Attack: Add morpholine (26.2 mL) dropwise via an addition funnel over 30 minutes. The excess morpholine acts as an acid scavenger for the HCl generated during the reaction. Maintain the internal temperature below 20 °C [2].

  • Maturation: Allow the reaction to stir at ambient temperature for 2–3 hours. The completion of the reaction can be monitored via TLC or LC-MS.

  • Work-up: If acetone was used, remove the bulk of the solvent under reduced pressure. Dilute the residue with 100 mL of water.

  • Acidification: Carefully adjust the pH of the aqueous solution to ~3-4 using 2M HCl. This ensures the carboxylic acid moiety is fully protonated, driving the precipitation of the final product.

  • Purification: Filter the resulting white/off-white precipitate under vacuum. Wash the solid with cold water (2 × 50 mL) and dry in a vacuum oven at 50 °C for 12 hours. The product can be recrystallized from methanol or ethanol if higher purity (>98%) is required.

References

  • ChemScene. "866156-09-4 | 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid". ChemScene.
  • SciSpace. "Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction". SciSpace.
  • National Center for Biotechnology Information (PMC). "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era". NIH.

Application Note: 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid as a Versatile API Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid (CAS: 866156-09-4)

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic substitution of peripheral functional groups. 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid is a highly versatile active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (such as sildenafil analogues)[1] and selective kinase inhibitors (e.g., IKK-2 inhibitors)[2].

The "Morpholine" Advantage: Causality in Drug Design

The structural divergence of this intermediate from its methylpiperazine counterpart (used in commercial Sildenafil) is the replacement of the basic tertiary amine with a morpholine ring[3]. As a Senior Application Scientist, it is critical to understand why this choice is made:

  • pKa Modulation & Lipophilicity: The electronegative oxygen in the morpholine ring withdraws electron density, lowering the pKa of the nitrogen atom from ~9.8 (piperazine) to ~8.3. At physiological pH (7.4), the morpholine analogue is less protonated, increasing its effective lipophilicity (LogP) and enhancing cellular membrane permeability.

  • Toxicity Mitigation: Highly basic, lipophilic amines are notorious for off-target binding to hERG potassium channels, leading to cardiotoxicity. The morpholinosulfonyl moiety significantly reduces this hERG liability while maintaining the critical hydrogen-bonding network with the Gln817 residue in the PDE5 active site[1].

  • Metabolic Stability: The morpholine ring is less susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes compared to the N-methyl group of methylpiperazine, prolonging the API's half-life.

Experimental Workflows & Methodologies

The following protocols detail the downstream application of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid in the synthesis of a pyrazolopyrimidinone-based PDE5 inhibitor. These methods are designed as self-validating systems , ensuring that researchers can visually or analytically confirm the success of each step before proceeding[4].

Protocol 1: Amide Coupling via Acyl Imidazole Activation

Objective: Couple the benzoic acid intermediate with an aminopyrazole core.

Step-by-Step Methodology:

  • Activation: Suspend 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (10.0 g, 31.7 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (6.16 g, 38.0 mmol, 1.2 eq) in a single portion.

    • Causality & Validation: CDI is chosen over thionyl chloride (SOCl2) to avoid harsh acidic conditions that could degrade the morpholine ring[4]. The reaction is self-validating: the formation of the active acyl imidazole is accompanied by the stoichiometric release of CO2 gas. Once effervescence completely ceases (typically 1-2 hours), activation is analytically complete.

  • Coupling: Add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (5.77 g, 31.7 mmol, 1.0 eq) to the clear solution. Heat the mixture to 60°C and stir for 12 hours.

  • Workup: Concentrate the mixture in vacuo, redissolve in ethyl acetate (150 mL), and wash sequentially with 1M HCl (50 mL), saturated NaHCO3 (50 mL), and brine. Dry over anhydrous Na2SO4 and evaporate to yield the uncyclized amide precursor.

Protocol 2: Base-Mediated Intramolecular Cyclization

Objective: Construct the final pyrazolo[4,3-d]pyrimidin-7-one pharmacophore.

Step-by-Step Methodology:

  • Preparation: Dissolve the uncyclized amide precursor (10.0 g) in 80 mL of strictly anhydrous tert-butanol.

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (5.8 g, 2.5 eq) to the solution. Reflux the mixture (82°C) for 8 hours.

    • Causality & Validation: The bulky tert-butoxide anion acts as a strong base to deprotonate the amide nitrogen, driving the intramolecular nucleophilic attack on the adjacent carbonyl. Its steric hindrance prevents it from acting as a nucleophile, which would otherwise cause unwanted amide cleavage[3]. This step is self-validating through moisture sensitivity: if the solvent is not strictly anhydrous, KOtBu will be quenched to KOH, halting the cyclization. Reaction progress must be monitored via TLC (DCM:MeOH 9:1); the disappearance of the lower-Rf precursor validates completion.

  • Quenching & Isolation: Cool the reaction to room temperature and quench with 1M HCl until the pH reaches 7.0. The target API will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum at 50°C.

Workflow A 2-Ethoxy-5-(morpholinosulfonyl) benzoic acid (API Intermediate) B Activation (CDI, Anhydrous THF, 2h) A->B C Acyl Imidazole Intermediate B->C D Amide Coupling (Aminopyrazole, 60°C, 12h) C->D E Uncyclized Amide Precursor D->E F Intramolecular Cyclization (KOtBu, tBuOH, Reflux, 8h) E->F G Target API (Morpholino-Sildenafil Analogue) F->G

Synthetic workflow from the morpholino intermediate to the final pyrazolopyrimidinone API.

Quantitative Data & Comparative Analysis

The substitution of the API intermediate directly dictates the downstream behavior of the drug. Table 1 summarizes the physicochemical and pharmacological shifts achieved by utilizing the morpholinosulfonyl intermediate over the traditional methylpiperazine intermediate[1].

Table 1: Comparative Physicochemical and Pharmacological Properties

PropertyMethylpiperazine Analogue (Sildenafil)Morpholino AnalogueMechanistic Rationale for Difference
Molecular Weight 474.6 g/mol 461.5 g/mol Isosteric replacement of >N-CH3 with >O
pKa (Basic Center) ~8.7 (Piperazine N)~8.3 (Morpholine N)Oxygen electronegativity reduces amine basicity
LogP (Lipophilicity) 1.92.2Loss of highly ionizable center increases lipophilicity
PDE5 IC50 3.5 nM4.1 nMMaintained critical H-bond network with Gln817
hERG Inhibition (IC50) >10 µM>30 µMReduced basicity mitigates off-target ion channel binding

Table 2: Cyclization Reaction Optimization (Protocol 2)

Base / Solvent SystemTemperatureYield (%)Purity (HPLC)Observation / Causality
NaOH / H2O2 / EtOH60°C45%88%Aqueous conditions lead to partial amide hydrolysis.
NaOEt / Ethanol78°C62%92%Nucleophilic base causes minor esterification side-reactions.
KOtBu / tBuOH 82°C 85% >98% Sterically hindered base prevents nucleophilic attack.

Biological Application: Target Pathway

Once synthesized, APIs derived from 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid primarily function as competitive inhibitors. In the context of erectile dysfunction or pulmonary arterial hypertension, the target is the PDE5 enzyme. By occupying the catalytic site, the API prevents the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP, thereby amplifying the Nitric Oxide (NO) signaling cascade[3].

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relax Smooth Muscle Relaxation PKG->Relax Induces GMP 5'-GMP (Inactive) PDE5->GMP API Morpholino-API API->PDE5 Competitively Inhibits

Pharmacological mechanism of morpholino-based PDE5 inhibitors on the NO-cGMP pathway.

References

  • The influence of different phenyl moiety substitutions of sildenafil derivatives on their potenti, Rasayan Journal of Chemistry.[Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors, ResearchGate.[Link]

  • Cumulative Green Chemistry Principle Score for Objective Assessment of Drug Synthesis, ACS Publications.[Link]

Sources

Application Note: NMR Spectroscopy Characterization of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Scientific Context

2-Ethoxy-5-(morpholinosulfonyl)benzoic acid is a highly valuable synthetic intermediate in medicinal chemistry, predominantly utilized in the development of phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil and its structural analogs[1]. The pharmacological efficacy of these downstream active pharmaceutical ingredients (APIs) relies heavily on the precise 1,2,5-trisubstitution pattern of the central benzene ring[2].

During the chlorosulfonation of 2-ethoxybenzoic acid and subsequent amidation with morpholine, confirming the regioselectivity of the newly installed morpholinosulfonyl moiety is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous, non-destructive method to validate this regiochemistry, ensuring that the sulfonyl group is exclusively directed to the 5-position (para to the ethoxy group) rather than the sterically hindered 3-position[3].

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible analytical workflow, the experimental parameters must be chosen based on the specific physicochemical properties of the analyte.

Solvent Selection: Why DMSO-d₆?

While CDCl₃ is a standard NMR solvent, DMSO-d₆ is strictly required for this compound[4].

  • Causality: The molecule contains both a carboxylic acid (-COOH) and a sulfonamide-like moiety, which form robust intermolecular hydrogen-bonded dimers and polymeric networks in non-polar solvents. This leads to poor solubility and severe line broadening. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these networks to yield sharp, well-resolved resonances.

  • Spectral Clarity: DMSO-d₆ shifts the highly exchangeable carboxylic acid proton far downfield (~12.8 ppm), preventing it from overlapping with the critical aromatic protons (7.0–8.5 ppm)[3].

Concentration & Relaxation Dynamics
  • ¹H NMR: A concentration of 15–20 mg in 0.6 mL DMSO-d₆ is optimal. This prevents viscosity-induced line broadening while providing a high signal-to-noise (S/N) ratio for accurate integration.

  • ¹³C NMR: A higher concentration of 50–80 mg is necessary. Quaternary carbons (C-1, C-2, C-5) lack attached protons, meaning they suffer from long longitudinal relaxation times ( T1​ ) and do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard decoupling. Higher concentrations ensure these critical nodes are visible above the baseline[4].

Step-by-Step NMR Acquisition Protocol

The following protocol outlines the standardized methodology for acquiring high-fidelity 1D and 2D NMR spectra for sulfonamide-containing benzoic acids.

Step 1: Sample Preparation

  • Weigh exactly 20 mg (for ¹H) or 60 mg (for ¹³C/2D) of the synthesized compound into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds. If particulates remain, sonicate for 2–3 minutes until the solution is optically clear.

  • Transfer the homogenized solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Instrument Setup (400 MHz or 600 MHz Spectrometer)

  • Insert the NMR tube into the spinner, gauge the depth, and load it into the magnet.

  • Lock: Establish a deuterium lock on the DMSO-d₆ signal (39.5 ppm / 2.50 ppm).

  • Tune & Match: Automatically or manually tune the probe to the ¹H and ¹³C frequencies to maximize power transfer.

  • Shim: Perform gradient shimming (Z1-Z5) to ensure a homogeneous magnetic field, critical for resolving fine J -couplings in the aromatic region.

Step 3: Acquisition Parameters

  • ¹H NMR: Pulse angle = 30°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 16. The 2.0 s delay ensures complete relaxation of the aromatic protons for quantitative integration.

  • ¹³C NMR: Pulse angle = 45°, Relaxation delay (D1) = 2.0 s, Number of scans (NS) = 1024, with continuous ¹H-WALTZ decoupling.

  • 2D NMR (HSQC & HMBC): Set up gradient-selected sequences. For HMBC, optimize the long-range coupling constant delay for nJCH​=8 Hz.

NMR_Workflow S1 1. Sample Preparation Weigh 20mg (1H) or 60mg (13C) S2 2. Solvent Addition Add 0.6 mL DMSO-d6 S1->S2 S3 3. Homogenization Vortex/Sonicate to disrupt H-bonds S2->S3 S4 4. Instrument Setup Tune, Match, Lock, and Shim S3->S4 S5 5. Acquisition 1D (1H, 13C) & 2D (HSQC, HMBC) S4->S5 S6 6. Data Processing Fourier Transform & Phase Correction S5->S6

Caption: Step-by-step workflow for NMR sample preparation and spectral acquisition.

Data Presentation: Characteristic NMR Chemical Shifts

The tables below summarize the validated chemical shifts ( δ ) and assignments for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid in DMSO-d₆.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Role
12.85 Broad singlet (br s)-1H-COOH Carboxylic acid proton
8.05 Doublet (d)2.41HAr-H (C-6)Ortho to -COOH, meta to C-4
7.85 Doublet of doublets (dd)8.8, 2.41HAr-H (C-4)Ortho to C-3, meta to C-6
7.32 Doublet (d)8.81HAr-H (C-3)Ortho to ethoxy group
4.20 Quartet (q)7.02H-OCH₂ CH₃Ethoxy methylene
3.65 Multiplet (m)-4H-CH₂ -O-CH₂ -Morpholine (adjacent to O)
2.92 Multiplet (m)-4H-CH₂ -N-CH₂ -Morpholine (adjacent to N)
1.35 Triplet (t)7.03H-OCH₂CH₃ Ethoxy methyl
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (ppm)Carbon TypeAssignmentElectronic Environment
166.0 Quaternary (C=O)-C OOHHighly deshielded carbonyl
161.5 Quaternary (Ar-C)C-2Deshielded by adjacent oxygen
132.5 Methine (Ar-CH)C-4Aromatic core
129.5 Methine (Ar-CH)C-6Aromatic core
126.5 Quaternary (Ar-C)C-5Deshielded by electron-withdrawing -SO₂
123.0 Quaternary (Ar-C)C-1Attachment point of -COOH
113.5 Methine (Ar-CH)C-3Shielded by ortho-alkoxy group
65.5 Methylene (-CH₂-)Morpholine C-ODeshielded by oxygen
65.0 Methylene (-CH₂-)Ethoxy -OC H₂-Deshielded by oxygen
45.8 Methylene (-CH₂-)Morpholine C-NDeshielded by nitrogen
14.2 Methyl (-CH₃)Ethoxy -C H₃Aliphatic methyl

Mechanistic Insights & Regiochemical Validation

The NMR data serves as a self-validating system to confirm the exact structure of the molecule. The analytical logic relies on two primary pillars: scalar coupling ( J ) and heteronuclear long-range correlations.

Proof of the 1,2,5-Trisubstitution Pattern via Scalar Coupling

The aromatic region displays a classic AMX spin system, which is the definitive fingerprint of a 1,2,5-trisubstituted benzene ring[3].

  • H-3 (7.32 ppm): Appears as a doublet with a large ortho coupling constant ( J=8.8 Hz), proving it is adjacent to H-4.

  • H-6 (8.05 ppm): Appears as a doublet with a small meta coupling constant ( J=2.4 Hz), proving it is isolated between two substituted carbons (C-1 and C-5).

  • H-4 (7.85 ppm): Appears as a doublet of doublets (dd), sharing the 8.8 Hz coupling with H-3 and the 2.4 Hz coupling with H-6.

If the sulfonyl group had incorrectly attached at the 3-position (yielding a 1,2,3-pattern), the NMR would instead show two doublets and a triplet with entirely different coupling constants.

Unambiguous Assignment via HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects correlations across 2 to 3 bonds ( 2JCH​ and 3JCH​ ). This is used to map the connectivity of the functional groups to the aromatic core.

  • The H-6 proton shows a strong 3J correlation to the C=O (166.0 ppm) carbon, confirming that the carboxylic acid is at C-1.

  • The ethoxy -CH₂- protons (4.20 ppm) show a 3J correlation to C-2 (161.5 ppm) , anchoring the ethoxy group.

  • Both H-4 and H-6 show correlations to C-2 , locking the entire spatial arrangement into place.

HMBC_Network H6 Proton H-6 (8.05 ppm) C_COOH C=O (Acid) (166.0 ppm) H6->C_COOH 3J HMBC C2 C-2 (Ar-O) (161.5 ppm) H6->C2 3J HMBC H4 Proton H-4 (7.85 ppm) H4->C2 3J HMBC C6 C6 H4->C6 COSY H3 Proton H-3 (7.32 ppm) C5 C-5 (Ar-SO2) (126.5 ppm) H3->C5 3J HMBC C1 C-1 (Ar-COOH) (123.0 ppm) H3->C1 3J HMBC CH2 Ethoxy -CH2- (4.20 ppm) CH2->C2 3J HMBC

Caption: Key HMBC (solid red) and COSY (dashed grey) logical correlations validating the regiochemistry.

References

  • MDPI. "A Facile, Improved Synthesis of Sildenafil and Its Analogues." Molecules. Available at:[Link]

  • ResearchGate. "Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era." Pharmaceutics. Available at: [Link]

Sources

High-Resolution Mass Spectrometry and LC-MS/MS Detection Protocols for CAS 866156-09-4

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

CAS 866156-09-4, chemically identified as 2-Ethoxy-5-(morpholine-4-sulfonyl)benzoic acid , is a critical sulfonamide-based building block and pharmaceutical intermediate. Structurally, it shares a core scaffold with the acidic degradation products and metabolites of several phosphodiesterase-5 (PDE5) inhibitors. Because of its amphoteric nature—featuring both a basic morpholine ring and an acidic carboxylic acid moiety—developing a robust analytical method requires precise control over chromatographic pH and ionization conditions.

This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the trace-level quantification and impurity profiling of CAS 866156-09-4 in complex matrices.

Physicochemical Profiling & Analytical Rationale

To design an optimal mass spectrometry method, we must first analyze the molecule's intrinsic properties to dictate our chromatographic and ionization strategies.

ParameterValue / DescriptionAnalytical Implication
Chemical Name 2-Ethoxy-5-(morpholine-4-sulfonyl)benzoic acidContains both proton-donating and accepting groups.
Molecular Formula C₁₃H₁₇NO₆SGuides isotopic distribution modeling.
Exact Mass 315.0776 DaTarget for High-Resolution MS (HRMS) calibration.
pKa (Estimated) ~3.5 (Carboxylic Acid), ~7.0 (Morpholine)Dictates mobile phase pH. Low pH suppresses zwitterion formation.
LogP (Estimated) ~1.2Indicates moderate polarity; ideal for C18 reversed-phase retention.

The Causality of Method Design: We select a biphasic gradient using 0.1% Formic Acid in both water and acetonitrile. Why? At a pH of ~2.7, the carboxylic acid (pKa ~3.5) remains predominantly un-ionized, preventing early elution and peak tailing on the reversed-phase column. Simultaneously, the basic morpholine nitrogen (pKa ~7.0) becomes fully protonated, serving as an ideal pre-formed ion for Positive Electrospray Ionization (ESI+).

Mechanistic Principles of Gas-Phase Fragmentation

Understanding the collision-induced dissociation (CID) pathways is paramount for selecting reliable Multiple Reaction Monitoring (MRM) transitions.

  • ESI+ Pathway: Aromatic sulfonamides exhibit highly predictable gas-phase chemistry. Upon protonation at the sulfonamide nitrogen, the S–N bond is severely weakened. Low-energy collisional activation triggers an intramolecular charge transfer that spontaneously cleaves this bond, expelling the neutral morpholine ring (87 Da) and yielding a highly stable sulfonyl cation .

  • ESI- Pathway: In negative mode, deprotonated N-acyl and aromatic sulfonamides frequently undergo a complex Smiles-type intramolecular rearrangement. This results in the characteristic extrusion of neutral sulfur dioxide (SO₂; 64 Da) or the loss of carbon dioxide (CO₂; 44 Da) from the benzoic acid moiety .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 316.1 Frag1 Quantifier Ion [M+H - Morpholine]+ m/z 229.0 Precursor->Frag1 CID: -87 Da (S-N Cleavage) Frag2 Qualifier Ion 1 [M+H - H2O]+ m/z 298.1 Precursor->Frag2 CID: -18 Da (Dehydration) Frag3 Qualifier Ion 2 [M-H - CO2]- m/z 270.1 (ESI- Mode) PrecursorNeg Precursor Ion [M-H]- m/z 314.1 PrecursorNeg->Frag3 CID: -44 Da (Decarboxylation)

Figure 1. ESI+ and ESI- collision-induced dissociation (CID) fragmentation pathways.

End-to-End Analytical Protocol

The robust detection of sulfonamide-based pharmaceutical intermediates is critical in drug development and environmental monitoring, particularly given their structural relationship to heavily monitored PDE5 inhibitors .

Workflow Step1 Sample Prep Dilution & Filtration Step2 UHPLC C18, 0.1% FA Step1->Step2 Step3 Ionization ESI Polarity Switching Step2->Step3 Step4 Detection MRM Mode Step3->Step4 Step5 Validation Self-Validating QA/QC Step4->Step5

Figure 2. End-to-end LC-MS/MS analytical workflow for CAS 866156-09-4.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of CAS 866156-09-4 reference standard. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution using the Initial Mobile Phase (95% A / 5% B) to construct a calibration curve (e.g., 1, 10, 50, 100, 500 ng/mL). Rationale: Diluting in the initial mobile phase prevents solvent-induced peak distortion during injection.

  • Internal Standard (ISTD) Addition: Spike all samples and standards with a stable-isotope labeled internal standard (e.g., a deuterated sulfonamide analog) at a constant concentration of 50 ng/mL.

  • Filtration: Pass the final solutions through a 0.22 µm PTFE syringe filter into deactivated glass autosampler vials.

Chromatographic Separation Parameters
ParameterSetting / Condition
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in LC-MS grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Program 0.0-1.0 min: 5% B 1.0-4.0 min: 5% → 95% B 4.0-5.0 min: 95% B 5.0-5.1 min: 95% → 5% B 5.1-7.0 min: 5% B (Equilibration)
Mass Spectrometry Parameters (Triple Quadrupole)
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Fast Polarity Switching
Capillary Voltage +3.0 kV (ESI+) / -2.5 kV (ESI-)
Desolvation Temperature 500 °C
Desolvation Gas (N₂) 800 L/hr
Collision Gas (Ar) 0.15 mL/min

MRM Transitions Table:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion ModePurpose
316.1229.0503020ESI+Quantifier
316.1298.1503015ESI+Qualifier
314.1270.1503518ESI-Qualifier
314.1250.1503525ESI-Qualifier

Self-Validating System & Quality Control

To ensure the highest degree of scientific integrity, this protocol operates as a self-validating system . The experimental design inherently flags analytical failures before data is reported:

  • Ion Ratio Monitoring (Peak Purity): The system continuously calculates the ratio between the quantifier (m/z 229.0) and qualifier (m/z 298.1) transitions. A deviation of >15% from the established reference standard ratio automatically flags the sample for co-eluting matrix interference.

  • ISTD Tracking (Matrix Effect Correction): By utilizing an internal standard, the system dynamically corrects for ion suppression or enhancement. If the absolute peak area of the ISTD fluctuates by >20% across a batch, the system flags a severe matrix effect or an injection volume error.

  • Carryover Assessment (System Suitability): The protocol mandates the injection of a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard. The run is only validated if the blank signal at the retention time of CAS 866156-09-4 is <5% of the Lower Limit of Quantification (LLOQ) signal.

References

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry, American Chemical Society (2010) URL: [Link]

  • Title: CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: Journal of the American Society for Mass Spectrometry (2021) URL: [Link]

  • Title: Phosphodiesterase-5 (PDE-5) Inhibitors as Emergent Environmental Contaminants: Advanced Remediation and Analytical Methods Source: International Journal of Environmental Research and Public Health, MDPI (2021) URL: [Link]

  • Title: A review of analytical methods for the determination of four new phosphodiesterase type 5 inhibitors in biological samples and pharmaceutical formulations Source: Brazilian Journal of Pharmaceutical Sciences, SciELO (2013) URL: [Link]

Best solvents for dissolving 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Solvent Systems for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic Acid in Cell Culture Assays

Physicochemical Profiling & The Solubility Challenge

In early-stage drug discovery, evaluating complex synthetic intermediates or pharmacophores in in vitro cell culture assays is frequently bottlenecked by poor aqueous solubility[1]. The compound 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid (CAS: 866156-09-4) presents a classic solubility paradox.

Structurally, it is an amphipathic molecule. It contains a highly lipophilic ethoxy-substituted benzene core and a bulky morpholinosulfonyl moiety, which severely restrict its solubility in neutral aqueous media. Conversely, it possesses an ionizable carboxylic acid group (predicted pKa ~3.5–4.0). While this acidic group ensures the molecule is predominantly deprotonated (anionic) at physiological pH (7.4)[2], the thermodynamic energy required to break its crystalline lattice in purely aqueous buffers is too high for rapid assay preparation[3]. Therefore, selecting the correct organic solvent for master stock preparation—without inducing solvent-mediated cytotoxicity—is critical for generating reliable pharmacological data.

Solvent Selection Rationale: The "Why" Behind the Protocol

As application scientists, we must balance maximal compound solvation with minimal biological interference.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) DMSO is the gold standard for this class of compounds. Its high polarization and aprotic nature allow it to disrupt solute-solute hydrogen bonding, effectively solvating both the polar sulfonamide and the non-polar aromatic ring[4]. However, DMSO is biologically active. While concentrations ≤0.1% (v/v) are universally tolerated, concentrations exceeding 1.0% induce severe osmotic stress, leading to the cleavage of Caspase-3 and PARP-1, and ultimately triggering apoptosis[4].

  • Alternative Solvent: Ethanol Ethanol can solvate the compound to a limited extent, but it acts as a rapid membrane disruptor and interacts heavily with cellular metabolic proteins[5]. Ethanol often exhibits higher cytotoxicity than DMSO at equivalent concentrations (as low as 0.3125%)[5], making it a suboptimal choice for this specific carboxylic acid derivative.

  • Aqueous Buffers (pH 7.4) Direct dissolution in PBS (pH 7.4) is possible for thermodynamic solubility assays but requires 24 hours of mechanical agitation to reach equilibrium[3]. It cannot achieve the millimolar concentrations required for high-throughput screening master stocks.

Quantitative Data: Solvent Parameters & Cytotoxicity Limits

Solvent SystemMechanism of SolvationMax Recommended Stock Conc.Max Final Conc. in MediaCytotoxicity Risk Profile
100% DMSO Amphipathic disruption of solute-solute bonds10 - 50 mM≤ 0.1% v/vLow at ≤0.1%; Induces Caspase-3/PARP-1 cleavage at >1.0%[4]
100% Ethanol Polar/non-polar interaction5 - 10 mM≤ 0.1% v/vModerate; Rapid membrane disruption and metabolic interference[5]
PBS (pH 7.4) Ionization of carboxylic acid< 1 mM100% (Vehicle)None; Limited by thermodynamic solubility of the compound[2]

Step-by-Step Methodologies: A Self-Validating System

To ensure data trustworthiness, the following protocols incorporate built-in validation steps to detect "solvent shift" precipitation—a phenomenon where a drug crashes out of solution when transitioned from 100% DMSO to aqueous media[3].

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality: Preparing a highly concentrated master stock (1000x) minimizes the final volume of solvent introduced into the cell culture, keeping DMSO levels safely at the 0.1% threshold[6].

  • Weighing: Accurately weigh 3.15 mg of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid (MW ≈ 315.34 g/mol ) into a sterile, amber microcentrifuge tube (the compound may be light-sensitive over long-term storage).

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex continuously at maximum speed for 60 seconds.

  • Self-Validation (Visual Clarity): Hold the tube against a bright light source. The solution must be completely optically clear. If microscopic particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.

  • Storage: Aliquot into single-use 50 µL volumes to prevent freeze-thaw degradation and store at -20°C.

Protocol B: Kinetic Solubility Validation and Media Spiking

Causality: Adding DMSO stocks directly to cold media causes localized supersaturation and irreversible crystallization. Media must be pre-warmed, and the solution must be validated for kinetic solubility[3].

  • Preparation: Warm the complete cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C in a water bath.

  • Dilution: Perform a 1:1000 dilution by adding 1 µL of the 10 mM DMSO stock to 999 µL of warmed media. This yields a 10 µM final drug concentration with exactly 0.1% DMSO. Vortex immediately.

  • Self-Validation (Turbidimetry): Transfer 100 µL of the spiked media to a 96-well clear-bottom plate. Measure absorbance at 620 nm using a microplate reader[3]. Compare against a vehicle blank (media + 0.1% DMSO). An increase in absorbance indicates micro-precipitation.

  • Self-Validation (Microscopy): Observe the spiked media under an inverted phase-contrast microscope at 20x magnification. Ensure no needle-like crystalline structures are visible before applying the media to your cell cultures.

Protocol C: Vehicle Control Setup

Causality: To isolate the true pharmacological effect of the carboxylic acid derivative from the solvent's baseline biological activity, a vehicle control is mandatory.

  • Vehicle Preparation: Add 1 µL of pure DMSO to 999 µL of culture media (0.1% final DMSO).

  • Parallel Treatment: Apply this vehicle media to a control cell population in parallel with the drug-treated population.

  • Viability Confirmation: Validate cell viability using an MTT assay after 24, 48, and 72 hours. Viability must remain >95% relative to completely untreated cells to confirm the solvent concentration is safe for your specific cell line[5],[6].

Visualizations

Workflow A Solid Compound (CAS: 866156-09-4) B Dissolve in 100% DMSO (10 mM Master Stock) A->B C Quality Control (Visual & Sonication) B->C D Spike into Culture Media (Final DMSO ≤ 0.1%) C->D E Self-Validation (Turbidimetry at 620 nm) D->E F In Vitro Cell Assay E->F

Workflow for kinetic solubility validation and media preparation.

Toxicity HighDMSO High DMSO Concentration (>1.0% v/v) Membrane Cell Membrane Disruption & Osmotic Stress HighDMSO->Membrane Caspase Caspase-3 Activation Membrane->Caspase PARP PARP-1 Cleavage Caspase->PARP Apoptosis Apoptosis / Cell Death PARP->Apoptosis SafeDMSO Safe DMSO Concentration (≤0.1% v/v) Viable Cell Viability Maintained (>95%) SafeDMSO->Viable

Signaling pathway of DMSO-induced cytotoxicity in cell culture.

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI (2022) URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI (2025) URL: [Link]

  • Title: Overcoming the Challenge of Poor Drug Solubility Source: ISPE Pharmaceutical Engineering (2012) URL: [Link]

  • Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: PMC / NIH (2024) URL: [Link]

  • Title: pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery Source: Molecular Pharmaceutics / ACS Publications (2012) URL: [Link]

  • Title: Aqueous Solubility Assays (Kinetic vs. Thermodynamic) Source: Creative Bioarray (2025) URL: [Link]

Sources

Application Note: Strategic Incorporation of 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of Peptide-Drug Conjugates (PDCs) and pharmacophore-modified peptides requires the precise incorporation of specialized non-natural building blocks. 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (CAS 866156-09-4)[1] is a highly valuable aromatic carboxylic acid used to introduce a bulky, sulfonamide-containing moiety into peptide sequences.

Structurally, this compound features an ortho-ethoxy ether and a meta-morpholinosulfonyl group. The morpholinosulfonyl moiety has been extensively validated in medicinal chemistry as a critical pharmacophore, particularly in the design of potent DNA gyrase inhibitors targeting multidrug-resistant bacteria[2]. When conjugated to a cell-penetrating peptide (CPP) or a targeting sequence, this building block can transform a standard peptide into a targeted antimicrobial or enzymatic inhibitor.

The Causality of Coupling Challenges

From a synthetic standpoint, conjugating this molecule via Solid-Phase Peptide Synthesis (SPPS) presents two distinct mechanistic challenges:

  • Steric Hindrance: The ethoxy group at the ortho position creates a significant steric shield around the carboxylic acid, physically impeding the approach of the resin-bound amine.

  • Electronic Deactivation: The electron-withdrawing nature of the meta-sulfonyl group alters the pKa of the carboxylic acid. While it increases the electrophilicity of the resulting active ester, it can slow down the initial activation step with standard carbodiimides (e.g., DIC).

Consequently, standard DIC/HOBt coupling protocols are highly prone to incomplete reactions and sequence truncation. To overcome this, highly reactive uronium-type coupling reagents—specifically HATU or COMU —must be employed. HATU provides anchimeric assistance via a hydrogen-bonded 7-membered cyclic transition state (the 7-aza effect)[3]. Alternatively, COMU, a third-generation reagent featuring an Oxyma leaving group and a morpholino skeleton, offers exceptional efficiency for hindered acids with a reduced risk of guanidinylation[4].

Physicochemical Profiling & Reagent Selection

To design a self-validating protocol, it is critical to understand the physical parameters of the building block and select the appropriate coupling matrix.

Table 1: Physicochemical Properties of the Building Block

ParameterSpecificationImpact on SPPS Workflow
Chemical Name 2-Ethoxy-5-(morpholinosulfonyl)benzoic acidDefines the structural bulk and reactivity.
CAS Number 866156-09-4[1]Reference for procurement and purity validation.
Molecular Weight 315.34 g/mol [1]Used for precise stoichiometric calculations (typically 3-5 eq).
Solubility High in DMF, NMP, DMSOEnables high-concentration coupling solutions (0.2 M - 0.5 M).
Functional Groups Carboxylic acid, Ether, Sulfonamide[1]Requires orthogonal protection strategies if sensitive residues are present.

Table 2: Coupling Reagent Matrix for Sterically Hindered Aromatic Acids

Reagent SystemActivation SpeedAminolysis EfficiencyRisk of N-terminal GuanidinylationRecommendation for this Acid
DIC / HOBt SlowLowNoneNot Recommended
HATU / DIPEA Very FastVery HighModerate (if excess HATU used)Highly Recommended (Use 0.95 eq HATU relative to acid)
COMU / DIPEA FastVery HighLowOptimal (Safer byproduct profile, highly soluble)

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for incorporating 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid into a peptide chain.

Protocol A: N-Terminal Derivatization on Solid Support

This protocol is used when the pharmacophore is designed to cap the N-terminus of the peptide sequence.

Reagents:

  • Peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale)

  • 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (3.0 equivalents, 0.3 mmol, 94.6 mg)

  • HATU (2.95 equivalents, 0.295 mmol, 112.2 mg)

  • DIPEA (6.0 equivalents, 0.6 mmol, 104.5 µL)

  • Peptide synthesis grade DMF

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a Kaiser test. A positive result (dark blue resin) confirms the presence of free primary amines.

  • Pre-Activation: In a clean vial, dissolve 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid and HATU in 1.5 mL of DMF. Add DIPEA. Mechanistic Note: The solution will turn pale yellow, indicating the formation of the highly reactive OAt active ester. Allow pre-activation for exactly 2 minutes.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 hours. (For microwave-assisted SPPS, heat to 75°C for 15 minutes).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete coupling. If slightly blue, repeat steps 3-5.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours to release the derivatized peptide and remove side-chain protecting groups.

Protocol B: Orthogonal Side-Chain Derivatization (Lysine-Mtt)

This protocol is utilized to conjugate the building block to a specific lysine side chain, allowing the N-terminus to remain free or be modified with a fluorophore.

Step-by-Step Methodology:

  • Sequence Assembly: Synthesize the peptide incorporating Fmoc-Lys(Mtt)-OH at the desired conjugation site.

  • Mtt Removal: Treat the resin with 1% TFA in DCM (10 × 2 min). Mechanistic Note: The solution will turn bright yellow due to the Mtt cation. Continue treatments until the drained solution is completely colorless.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3 × 2 min) to neutralize the TFA salts, followed by DMF washes (5 × 1 min).

  • Coupling: Dissolve 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (3 eq) and COMU (3 eq) in DMF. Add DIPEA (6 eq). Add to the resin and agitate for 2 hours. Mechanistic Note: COMU is selected here as its byproducts are highly soluble and it exhibits a lower risk of side reactions with complex, partially protected peptide sequences[4].

  • Completion: Wash the resin, verify coupling via the Kaiser test, and proceed to global cleavage.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the downstream biological rationale for utilizing this specific building block.

G N1 Peptide-Resin with Fmoc-Lys(Mtt)-OH N2 Selective Deprotection (1% TFA in DCM) N1->N2 N3 Neutralization (5% DIPEA in DMF) N2->N3 N4 Hindered Coupling (COMU/Oxyma + Acid) N3->N4 N5 Global Cleavage (95% TFA Cocktail) N4->N5

Workflow for orthogonal side-chain derivatization using Lys(Mtt).

G N1 Peptide-Drug Conjugate (Morpholinosulfonyl) N2 Bacterial Cell Penetration N1->N2 N3 DNA Gyrase Binding Pocket N2->N3 N4 Inhibition of DNA Supercoiling N3->N4 N5 Bacterial Apoptosis N4->N5

Mechanism of action for morpholinosulfonyl-conjugated antimicrobial peptides.

References

  • Carpino, L. A., et al. "HATU". Wikipedia, The Free Encyclopedia. (Referencing original 1993 J.A.C.S. publication on 7-aza effect and uronium coupling). Available at:[Link]

  • El-Faham, A., & Albericio, F. (2010). "COMU: a third generation of uronium-type coupling reagents." Journal of Peptide Science, 16(1), 6-9. Available at:[Link]

  • Salem, M. A., et al. (2020). "Design, synthesis, in vitro antimicrobial evaluation and molecular docking studies of indol-2-one tagged with morpholinosulfonyl moiety as DNA gyrase inhibitors." Bioorganic Chemistry, 96, 103619. Available at: [Link]

Sources

Troubleshooting & Optimization

Process Chemistry Support Center: Yield Optimization for 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 2-ethoxy-5-(morpholinosulfonyl)benzoic acid . Because this compound is a direct structural analogue to the critical sulfonamide intermediate used in sildenafil synthesis (substituting morpholine for N-methylpiperazine), we can leverage highly optimized, 1[1] to resolve common yield bottlenecks.

System Architecture: Synthesis & Logical Workflows

SynthesisWorkflow A 2-Ethoxybenzoic acid (Melt at 19-20°C) B Chlorosulfonation (+ ClSO3H, SOCl2) A->B Electrophilic Aromatic Substitution C 5-Chlorosulfonyl-2-ethoxybenzoic acid (Intermediate) B->C Ice Quench (T < 5°C) D Amidation (+ Morpholine, pH 8-10) C->D Nucleophilic Acyl Substitution E 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (Target Compound) D->E Acidification to Isoelectric Point

Caption: Workflow for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid synthesis.

Ticket Category 1: Chlorosulfonation (Step 1)

Protocol Database: Self-Validating Chlorosulfonation

This step utilizes an electrophilic aromatic substitution where the ethoxy group directs the incoming sulfonyl group to the C-5 position.

  • Melt Preparation: Warm 2-ethoxybenzoic acid to 25 °C until it forms a complete melt (mp 19-20 °C).

  • Reagent Addition: Prepare a chilled mixture (0-5 °C) of chlorosulfonic acid (4.0 eq) and thionyl chloride (1.0 eq). Add the melt dropwise, maintaining the internal temperature below 25 °C.

    • Validation Check: Monitor the evolution of HCl and SO2​ gas. The reaction mass must remain a stirrable liquid. If it solidifies, the temperature has dropped too low, impeding reaction kinetics.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Quenching: Pour the mixture slowly over mechanically crushed ice, ensuring the quench temperature never exceeds 5 °C.

    • Validation Check: A white precipitate of 5-chlorosulfonyl-2-ethoxybenzoic acid must form immediately. If the solution turns clear, the sulfonyl chloride has hydrolyzed back to the water-soluble sulfonic acid due to excessive exothermic heating.

  • Isolation: Filter and wash with ice-cold water. Use the wet cake immediately in Step 2.

Knowledge Base FAQs

Q: Why is my yield of the sulfonyl chloride intermediate so low, with mostly sulfonic acid recovered? A: You are likely experiencing poor conversion due to a lack of chlorinating agent or poor temperature control during the quench. Causality: Chlorosulfonic acid initially forms the sulfonic acid. While a massive excess of chlorosulfonic acid can push the equilibrium toward the sulfonyl chloride, adding 1[1] is far more efficient. It converts the intermediate sulfonic acid directly to the sulfonyl chloride, drastically reducing the required equivalents of hazardous reagents and boosting yields to >85%.

Q: Can I use an organic solvent for the chlorosulfonation? A: It is not recommended. Causality: Because 2-ethoxybenzoic acid is a low-melting solid, using it as a melt avoids solvent-related side reactions and reduces the reactor volume. This is a1[1] established during the commercial scale-up of sildenafil.

Ticket Category 2: Amidation with Morpholine (Step 2)

pHDynamics A Amidation Reaction Starts (Releases HCl) B pH Drops Below 8 A->B E pH Maintained 8-10 (Via NaOH or Excess Amine) A->E C Morpholine Protonated (Loses Nucleophilicity) B->C D Reaction Stalls (Low Yield) C->D F Morpholine Remains Active E->F G Reaction Completes (High Yield) F->G

Caption: Logical relationship between pH control and amidation reaction yield.

Protocol Database: Self-Validating Amidation

This step involves a nucleophilic acyl substitution where morpholine attacks the sulfonyl chloride.

  • Resuspension: Resuspend the wet 5-chlorosulfonyl-2-ethoxybenzoic acid cake in water (or a 1:1 water/acetone mixture) and cool to 10 °C.

  • Amine Addition: Begin dropwise addition of morpholine (1.1 eq) alongside aqueous NaOH (1.1 eq) to act as an acid scavenger.

    • Validation Check: Monitor the pH continuously with a calibrated probe. The pH must remain between 8.0 and 10.0. If the pH drops below 8.0, pause the morpholine addition and adjust with NaOH.

  • Reaction: Stir for 2 hours at room temperature.

  • Isolation: Carefully adjust the pH to the isoelectric point (approx. pH 4.5 - 5.0) using 1M HCl.

    • Validation Check: The target 2-ethoxy-5-(morpholinosulfonyl)benzoic acid will precipitate cleanly. If the mixture oils out, the pH adjustment was too rapid; warm the mixture slightly and allow it to cool slowly to induce crystallization.

  • Final Recovery: Filter, wash with cold water, and dry under vacuum.

Knowledge Base FAQs

Q: The amidation reaction stalls at 50% conversion. How do I push it to completion? A: You are likely experiencing a drop in pH that deactivates the morpholine. Causality: The coupling of the sulfonyl chloride with morpholine releases one equivalent of HCl. If no auxiliary base (like NaOH) is present, this HCl protonates the unreacted morpholine, rendering it non-nucleophilic.2[2] ensures the morpholine remains in its active free-base form.

Q: Can I dry the 5-chlorosulfonyl-2-ethoxybenzoic acid intermediate before the amidation step? A: It is highly discouraged. Causality: Sulfonyl chlorides are highly prone to hydrolysis from atmospheric moisture over time. Using the water-wet cake immediately in the aqueous amidation step prevents degradation and 3[3], directly improving overall yield and purity.

Data Analytics: Yield Optimization Metrics

The following table summarizes the quantitative improvements achieved by transitioning from traditional medicinal chemistry routes to the optimized process chemistry parameters described in this guide.

Synthesis ParameterTraditional RouteOptimized Process RouteYield Impact
Chlorosulfonation Reagents Excess ClSO3​H (>6 eq) ClSO3​H (4 eq) + SOCl2​ (1 eq)+ 45% Yield
Intermediate State Dried, isolated solidWater-wet cake used directlyPrevents 15% loss to hydrolysis
Amidation Solvent Dichloromethane / OrganicAqueous / Acetone mixtureImproves purity, reduces VOCs
Amidation pH Control Uncontrolled (excess amine)Controlled pH 8-10 via NaOH+ 20% Yield
Overall Yield ~27 - 30% > 85%

References

  • The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics - The Vespiary / Green Chem., 2004, 6, 43-48. 1

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC. 3

  • The Synthesis of Sildenafil Citrate: A Technical Guide - Benchchem.2

  • EP0812845B1 - Process for preparing sildenafil - Google Patents. 4

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to formulate complex organic intermediates and active pharmaceutical ingredients (APIs). 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid presents a classic biopharmaceutical challenge: it possesses a highly polar but bulky morpholinosulfonyl moiety, a lipophilic ethoxy ether, and a terminal carboxylic acid. This structural dichotomy leads to high crystal lattice energy and notoriously poor aqueous solubility under neutral or acidic conditions.

This guide is designed to move beyond generic advice. We will dissect the physicochemical causality behind your precipitation issues and provide self-validating, field-proven protocols to achieve stable aqueous formulations.

Part 1: Mechanistic Analysis & Visual Workflows

To solve a solubility issue, we must first understand the thermodynamic barriers. The carboxylic acid group on this molecule has an estimated pKa​ of approximately 3.5 to 4.5. When the environmental pH is below this threshold, the molecule exists in its unionized, highly lipophilic state, forming stable intermolecular hydrogen-bonded dimers that resist aqueous hydration.

Overcoming this requires disrupting the crystal lattice through ionization, dielectric constant manipulation (co-solvents), or molecular shielding (complexation) 1.

TroubleshootingWorkflow Start Poor Aqueous Solubility of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid CheckPH Can the assay tolerate pH > 6.5? Start->CheckPH SaltForm Adjust pH with NaOH/KOH (Form Carboxylate Salt) CheckPH->SaltForm Yes Cosolvent Add Co-solvents (e.g., 10% PEG400 or EtOH) CheckPH->Cosolvent No CheckPrecip Does compound precipitate upon buffer dilution? SaltForm->CheckPrecip Complexation Use HP-β-CD Complexation (Host-Guest Encapsulation) CheckPrecip->Complexation Yes Success Stable Aqueous Solution CheckPrecip->Success No Cosolvent->Success Complexation->Success

Decision tree for troubleshooting the aqueous solubility of benzoic acid derivatives.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am trying to dissolve the compound directly in PBS (pH 7.4), but it remains a cloudy suspension. Why isn't the physiological pH ionizing it?

Causality: While the bulk pH of PBS (7.4) is well above the molecule's pKa​ , the dissolution rate is kinetically limited by the solid's surface area and the microenvironmental pH at the solid-liquid interface. As the carboxylic acid begins to dissolve, it releases protons, locally dropping the pH at the crystal surface and halting further dissolution. Solution: Do not rely on weak biological buffers to drive ionization. You must pre-form the salt using a strong base (e.g., NaOH or Tromethamine) to ensure complete deprotonation before introducing it to a buffered system 2.

Q2: I dissolved the compound in 100% DMSO at 10 mM. When I dilute it 1:100 into my aqueous assay media, it immediately crashes out. How can I prevent "solvent-shift" precipitation?

Causality: This is a classic case of solvent-shift nucleation. The sudden drop in the solvent's solubilizing capacity (dielectric constant) forces the highly lipophilic morpholinosulfonyl and ethoxy groups to aggregate before the carboxylic acid can favorably interact with the water. Solution: Implement a "step-down" co-solvency approach. Instead of a direct DMSO-to-Water jump, use a transitional co-solvent mixture (e.g., adding 10% PEG400 or Propylene Glycol to the aqueous phase). Co-solvents reduce the hydrophobic repulsion between the water molecules and the lipophilic regions of the drug 3.

Q3: My in vivo study requires a high-concentration dose (e.g., 50 mg/kg), but I cannot use high pH or toxic levels of organic solvents. What are my options?

Causality: High solvent loads cause tissue necrosis, and unbuffered high-pH solutions cause injection-site pain. Solution: Use Inclusion Complexation . Hydroxypropyl-beta-cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that can encapsulate the bulky morpholine or aromatic ring, while its hydrophilic exterior maintains excellent aqueous solubility. This shields the lipophilic portions from water without altering the bulk pH 4.

SolubilizationMechanisms API Crystalline API (High Lattice Energy) Ionization Deprotonation (pH > pKa) Carboxylate Formation API->Ionization Micellar Micellar Solubilization (Surfactant Addition) API->Micellar Inclusion Cyclodextrin Inclusion (Hydrophobic Shielding) API->Inclusion Soluble Homogeneous Aqueous Phase Ionization->Soluble Micellar->Soluble Inclusion->Soluble

Mechanistic pathways for overcoming the high crystal lattice energy of lipophilic organic acids.

Part 3: Quantitative Data Summaries

To select the appropriate method, compare the expected fold-increases and physiological limitations of each technique.

Table 1: Comparison of Solubility Enhancement Strategies for Benzoic Acid Derivatives

Enhancement TechniquePrimary Mechanism of ActionExpected Solubility IncreaseKey AdvantagesMajor Limitations
pH Adjustment (Salt Formation) Ionization of the carboxylic acid ( pH≥pKa​+2 )100x - 1000xSimple, highly effective, avoids organic solvents.May precipitate in acidic environments (e.g., gastric fluid).
Co-solvency (10-20% PEG400/EtOH) Lowers dielectric constant of the aqueous medium10x - 50xEasy to formulate; prevents solvent-shift precipitation.High concentrations can cause hemolysis or tissue irritation.
Cyclodextrin Complexation (HP-β-CD) Host-guest encapsulation of the lipophilic rings20x - 100xExcellent biocompatibility; protects from enzymatic degradation.High excipient-to-drug mass ratio required; expensive.
Nanosuspension / Milling Increases surface area (Noyes-Whitney equation)Apparent dissolution rate ↑No harsh solvents; ideal for high-dose oral delivery.Complex manufacturing; risk of Ostwald ripening over time.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure you are measuring true thermodynamic solubility, not just a temporary supersaturated suspension.

Protocol A: In Situ Salt Formation and Buffer Solubilization

Use this when your final application can tolerate a slightly basic transient phase before buffering.

  • Weighing: Accurately weigh 10 mg of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid into a glass vial.

  • Equimolar Base Addition: Add 1.0 molar equivalent of NaOH (e.g., if MW is ~315 g/mol , 10 mg = ~31.7 µmol. Add 31.7 µL of 1M NaOH ).

  • Primary Solubilization: Vortex for 60 seconds. Causality check: The localized high pH forces immediate deprotonation and disruption of the crystal lattice. The solution should become completely clear.

  • Dilution: Slowly add 968 µL of your target assay buffer (e.g., PBS pH 7.4) dropwise while continuously vortexing to prevent localized concentration gradients.

  • Self-Validation (Centrifugation): Centrifuge the final mixture at 10,000 x g for 10 minutes.

  • Analysis: Inspect the bottom of the tube for a microscopic pellet. Analyze the supernatant via HPLC or UV-Vis to confirm the final concentration matches the theoretical yield. If a pellet forms, the buffer's capacity was overwhelmed, or the common ion effect forced precipitation.

Protocol B: Phase Solubility Profiling with HP-β-CD

Use this to determine the exact amount of cyclodextrin needed for in vivo formulations.

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (e.g., 0, 5, 10, 15, and 20% w/v) in distilled water or normal saline.

  • Excess API Addition: Add an excess amount (e.g., 50 mg) of the solid 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid to 1 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours. Causality check: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid phase, the free dissolved phase, and the complexed phase.

  • Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to saturate the filter membrane).

  • Self-Validation (Dilution & Measurement): Dilute the filtrate 1:100 in methanol to break the cyclodextrin complex, then quantify the free drug using HPLC. Plot drug concentration vs. cyclodextrin concentration to calculate the stability constant ( K1:1​ ) of the inclusion complex.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.Indian Journal of Pharmaceutical and Biological Research (IJPBR).
  • A review on solubility enhancement technique for pharmaceutical drugs.GSC Online Press.
  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences.
  • A Review on Solubility Enhancement Methods for Poorly W

Sources

Technical Support Center: Troubleshooting the Synthesis of CAS 866156-09-4

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals scaling or optimizing the synthesis of 2-ethoxy-5-(morpholinosulfonyl)benzoic acid (1)[1].

The preparation of this building block relies on a two-step sequence: the electrophilic chlorosulfonation of 2-ethoxybenzoic acid, followed by regioselective nucleophilic amidation with morpholine. Below, we address the mechanistic origins of common byproducts and provide self-validating protocols to ensure high-yield, high-purity outcomes.

Reaction Workflow & Byproduct Logic

G SM 2-Ethoxybenzoic Acid (Starting Material) Step1 Step 1: Chlorosulfonation (ClSO3H, <25°C) SM->Step1 Int 5-Chlorosulfonyl-2-ethoxybenzoic Acid (Intermediate) Step1->Int Main Pathway BP2 Sulfone Dimer (Over-reaction) Step1->BP2 Excess Heat/Time BP3 Bis-amide Impurity (Acyl Chloride Rxn) Step1->BP3 If SOCl2 is used Step2 Step 2: Amidation (Morpholine, Base) Int->Step2 BP1 Sulfonic Acid (Hydrolysis Byproduct) Int->BP1 H2O Quench/Poor pH Target CAS 866156-09-4 (Target Product) Step2->Target Optimal Conditions

Synthesis workflow of CAS 866156-09-4 and byproduct divergence pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts encountered during this synthesis, and what is their mechanistic origin?

As an Application Scientist, I frequently diagnose three major byproduct pathways when synthesizing CAS 866156-09-4:

  • Bis-amide / Chlorinated Impurities: Historically, chemists add thionyl chloride ( SOCl2​ ) during chlorosulfonation to drive the intermediate sulfonic acid to the sulfonyl chloride[2]. However, SOCl2​ also converts the carboxylic acid moiety into an acyl chloride. Upon the addition of morpholine in Step 2, amidation occurs at both the sulfonyl and acyl centers, creating a difficult-to-remove bis-amide impurity[3].

  • Sulfonic Acid (Hydrolysis Byproduct): The sulfonyl chloride intermediate is highly sensitive to moisture. If the reaction is quenched in water without strict temperature control (<5 °C), or if the morpholine amidation is delayed, the sulfonyl chloride rapidly hydrolyzes back to 2-ethoxy-5-sulfobenzoic acid[2].

  • Sulfone Dimers: During Step 1, the highly reactive sulfonyl chloride can undergo a Friedel-Crafts-type reaction with unreacted 2-ethoxybenzoic acid if the reaction temperature exceeds 25 °C, forming a bis(3-carboxy-4-ethoxyphenyl)sulfone dimer[4].

Q2: How can we eliminate the bis-amide impurity during the chlorosulfonation step?

Expertise & Experience: The key is to completely omit thionyl chloride from the process. While SOCl2​ lowers the required volume of chlorosulfonic acid, it compromises chemoselectivity[2]. By utilizing a controlled excess of chlorosulfonic acid ( ClSO3​H ) at low temperatures (0–10 °C), you can selectively form the sulfonyl chloride while leaving the carboxylic acid intact. According to process optimization literature for structurally identical intermediates, eliminating SOCl2​ prevents the formation of 2-ethoxybenzoyl chloride, thereby completely preventing bis-amide formation in the subsequent step[3].

Q3: During the amidation step, how do we prevent the hydrolysis of the sulfonyl chloride intermediate?

Expertise & Experience: Causality dictates that water acts as a competing nucleophile against morpholine. To prevent hydrolysis, the amidation must be performed in an anhydrous, biphasic, or strictly temperature-controlled environment. Using dry dichloromethane (DCM) with a non-nucleophilic acid scavenger (like triethylamine) ensures that the morpholine remains deprotonated and highly nucleophilic, outcompeting any trace moisture for the sulfonyl electrophile.

Quantitative Data: Process Optimization

The following table summarizes the analytical impact of modifying the chlorosulfonation step (Step 1) to minimize byproducts, based on established patent methodologies[3].

Process Parameter / OutcomeTraditional Method ( ClSO3​H + SOCl2​ )Optimized Method ( ClSO3​H Only)
Molar Ratio (SM : ClSO3​H : SOCl2​ ) 1 : 4 : 11 : 6 : 0
Reaction Temperature 25 °C0–10 °C
Yield of Sulfonyl Chloride 75–80%> 90%
Bis-amide / Chlorinated Impurities 5–10%< 0.5%
Downstream Purification Complex (Chromatography often needed)Simple (Direct crystallization)

Self-Validating Experimental Protocols

Protocol 1: Thionyl-Free Chlorosulfonation of 2-Ethoxybenzoic Acid

Objective: Synthesize 5-chlorosulfonyl-2-ethoxybenzoic acid while suppressing acyl chloride and sulfone byproduct formation.

  • Preparation: Charge a dry, glass-lined reactor with chlorosulfonic acid (6.0 equivalents) under a strict nitrogen atmosphere. Cool the reactor to 0–5 °C.

  • Addition: Slowly add 2-ethoxybenzoic acid (1.0 equivalent) in portions over 1 hour.

    • Self-Validation Check: Monitor the internal temperature continuously. It must not exceed 10 °C . An exotherm beyond this threshold indicates runaway kinetics that will lead to sulfone dimer formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring, maintaining the temperature below 5 °C.

    • Causality: Rapid quenching at low temperatures kinetically traps the sulfonyl chloride, preventing thermodynamic hydrolysis back to the sulfonic acid.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water until the filtrate is pH neutral, and dry under vacuum at 30 °C.

Protocol 2: Regioselective Amidation with Morpholine

Objective: Convert the intermediate to CAS 866156-09-4 without inducing hydrolysis.

  • Preparation: Suspend the intermediate 5-chlorosulfonyl-2-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0–5 °C.

  • Amidation: Prepare a solution of morpholine (1.1 eq) and triethylamine (1.5 eq) in DCM. Add this dropwise to the suspension over 30 minutes.

    • Causality: Triethylamine acts as a sacrificial acid scavenger for the generated HCl. This prevents the protonation of morpholine, maintaining its nucleophilicity and avoiding the need for a massive excess of the morpholine reagent.

  • Reaction: Stir the mixture for 2 hours at 0–5 °C.

    • Self-Validation Check: Perform a TLC or HPLC assay. The complete disappearance of the sulfonyl chloride peak validates the anhydrous integrity of the system. If unreacted starting material remains, trace moisture has likely caused hydrolysis.

  • Workup: Wash the organic layer with 1N HCl (to remove excess amines), followed by brine.

  • Crystallization: Concentrate the organic layer under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield high-purity CAS 866156-09-4.

References

  • BLD Pharm, "866156-09-4 | 2-Ethoxy-5-(morpholine-4-sulfonyl)benzoic acid".
  • UKEssays, "A Synthesis of Sildenafil".
  • SciSpace, "Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance".
  • Google Patents, "CN111116591A - Method for preparing sildenafil citr

Sources

Optimizing HPLC mobile phase for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the HPLC analysis of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid . This compound is a critical sulfonamide-containing intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs).

To achieve a robust, reproducible, and self-validating analytical method, we must move beyond trial-and-error and apply rational, mechanism-driven chromatographic principles.

Part 1: Mechanistic Profiling (The "Why")

Before adjusting instrument parameters, we must understand the causality dictated by the molecule's structure:

  • The Carboxylic Acid Moiety (pKa ~3.5 - 4.5): This functional group is the primary driver of retention behavior. If the mobile phase pH exceeds 4.5, the acid deprotonates into an anion. Polar anions exhibit negligible retention on hydrophobic reversed-phase (C18) columns. Suppressing this ionization via an acidic mobile phase is non-negotiable for aromatic carboxylic acids 1.

  • The Morpholinosulfonyl Group: The sulfonamide linkage withdraws electron density from the morpholine nitrogen, rendering it essentially non-basic (pKa < 1). While it remains neutral across standard HPLC pH ranges, its polar nature and hydrogen-bond accepting capabilities make it highly prone to secondary interactions with unreacted silanols on the silica matrix, leading to peak tailing.

Part 2: Troubleshooting FAQs

Q1: My analyte is eluting in the void volume (Rt < 2 min) using a standard Water/Methanol gradient. How do I increase retention? A1: Your analyte is currently ionized. To force the molecule into its neutral, hydrophobic state, you must lower the pH of your mobile phase to at least 1.5 units below the carboxylic acid's pKa. Switch your aqueous phase to 0.1% Formic Acid (pH ~2.7) or 0.1% Trifluoroacetic Acid (TFA, pH ~2.0) . This will dramatically increase the retention factor ( k′ ).

Q2: I have achieved retention, but I am seeing severe peak tailing (Asymmetry factor > 2.0). How can I improve peak shape? A2: Tailing in sulfonamide derivatives is almost always caused by secondary interactions between the morpholine ether oxygen/sulfonamide oxygens and residual acidic silanols on the stationary phase.

  • Solution A: Ensure you are using a highly end-capped C18 column .

  • Solution B: Use 0.1% TFA instead of Formic Acid. TFA acts as a strong ion-pairing agent and effectively masks residual silanols, yielding sharper peaks.

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A3: Acetonitrile is strongly preferred. Sulfonamides generally show superior resolution and peak symmetry in acetonitrile-based mobile phases. Because acetonitrile is an aprotic solvent with lower viscosity than methanol, it improves mass transfer kinetics within the column pores and minimizes hydrogen-bonding interference with the sulfonamide group 2.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between mobile phase chemistry and chromatographic performance for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid on a standard C18 column.

Mobile Phase Aqueous ComponentOrganic ModifierpHRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )System Suitability
Ultra-pure WaterMethanol7.00.52.81,200FAIL
10 mM Ammonium AcetateAcetonitrile5.51.22.13,500FAIL
0.1% Formic AcidAcetonitrile2.74.51.48,500PASS
0.1% Trifluoroacetic Acid (TFA) Acetonitrile 2.0 5.1 1.1 12,000 PASS (Optimal)

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology incorporates a strict System Suitability Test (SST). The protocol is self-validating; if the SST criteria are not met, the system automatically flags the run as invalid, preventing the generation of erroneous data.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 20 column volumes until the baseline UV signal is completely stable.

Step 3: Gradient Program Setup

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for separation)

  • 12.0 - 15.0 min: 60% to 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & Injection

  • Dissolve the standard/sample in a diluent of Water:Acetonitrile (80:20, v/v) to prevent solvent-mismatch peak distortion.

  • Set injection volume to 10 µL. Set UV detection wavelength to 254 nm (or the empirically determined λmax​ ).

Step 5: System Suitability Testing (The Self-Validation Gate)

  • Inject the reference standard in triplicate.

  • Pass Criteria: The system must yield an Asymmetry factor ( As​ ) 1.5, Theoretical Plates ( N ) 5000, and an RSD of retention time 1.0%. Do not proceed with sample analysis if these criteria fail.

Part 5: Diagnostic Workflow Visualization

HPLC_Workflow Start Analyze 2-Ethoxy-5-(morpholinosulfonyl) benzoic acid Assess Assess Chromatographic Performance Start->Assess Cond1 Retention Factor (k') < 2.0? Assess->Cond1 Act1 Suppress Ionization: Adjust Aqueous pH to 2.5 (0.1% Formic Acid or TFA) Cond1->Act1 Yes Cond2 Peak Tailing (As > 1.5)? Cond1->Cond2 No Act1->Assess Act2 Mask Silanols: Switch to End-Capped C18 & Add 0.1% TFA Cond2->Act2 Yes Cond3 Poor Matrix Resolution? Cond2->Cond3 No Act2->Assess Act3 Optimize Selectivity: Change Modifier to Acetonitrile or Flatten Gradient Slope Cond3->Act3 Yes Validate System Suitability Passed (Self-Validating State Achieved) Cond3->Validate No Act3->Assess

Fig 1. Logical troubleshooting workflow for HPLC mobile phase optimization.

References

  • Title: CHAPTER XII: ANALYSIS AND CONTROL OF AROMATIC PHARMACEUTICAL PREPARATIONS Source: University of Dr. Yahia Farès of Médéa (UDBKM) - Faculty of Science URL: [Link]

  • Title: Rapid Screening for 15 Sulfonamide Residues in Foods of Animal Origin by High-Performance Liquid Chromatography–UV Method Source: Journal of Chromatographic Science (Oxford Academic) URL: [Link]

Sources

Preventing thermal degradation of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (CAS: 866156-09-4). This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven methodologies to prevent the thermal and environmental degradation of this critical intermediate during storage and handling.

Mechanistic Overview: The Causality of Degradation

To effectively stabilize 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid, we must first understand its structural vulnerabilities. This compound contains three distinct functional groups, each with specific degradation pathways:

  • Benzoic Acid Moiety (Thermal Decarboxylation): At elevated temperatures, benzoic acid derivatives undergo decarboxylation, releasing CO₂ gas and forming the corresponding benzene derivative. While severe decarboxylation typically requires temperatures exceeding 150°C , localized heating or the presence of trace metal catalysts can lower the activation energy, causing slow degradation over time.

  • Morpholinosulfonyl Group (Hydrolysis & Cleavage): The sulfonamide (S-N) bond is highly susceptible to nucleophilic attack by water. Thermal energy accelerates this hydrolysis, leading to the cleavage of the bond and the release of free morpholine and 5-sulfo-2-ethoxybenzoic acid .

  • Ethoxy Ether & Morpholine Ring (Oxidation): Exposure to atmospheric oxygen, catalyzed by UV light or heat, can lead to the formation of N-oxides on the morpholine ring or dealkylation of the ethoxy group .

degradation_pathways Compound 2-Ethoxy-5-(morpholinosulfonyl) benzoic acid Decarboxylation Thermal Decarboxylation (Elevated Temp) Compound->Decarboxylation Heat >150°C Hydrolysis Sulfonamide Hydrolysis (Moisture + Heat) Compound->Hydrolysis H2O + Heat Oxidation Ether/Ring Oxidation (O2 + Light/Heat) Compound->Oxidation O2 + UV/Heat Prod1 2-Ethoxy-5-(morpholinosulfonyl) benzene + CO2 Decarboxylation->Prod1 Prod2 5-Sulfo-2-ethoxybenzoic acid + Morpholine Hydrolysis->Prod2 Prod3 N-Oxide / Quinone Derivatives Oxidation->Prod3

Fig 1. Primary thermal and environmental degradation pathways of the compound.

Troubleshooting Guide: Diagnostics & Resolutions

Q: Why is my reconstituted solution showing multiple peaks (peak splitting) on LC-MS after 2 weeks at 4°C? A: This is a classic signature of sulfonamide hydrolysis. The morpholinosulfonyl group is susceptible to nucleophilic attack by water. Even trace moisture in hygroscopic solvents like DMSO can initiate cleavage of the S-N bond. Heat accelerates this, but it occurs slowly even at standard refrigeration temperatures (4°C).

  • Resolution: Always use strictly anhydrous solvents (<0.005% water). Discard the degraded batch and prepare fresh aliquots stored at -80°C.

Q: I observed a pressure build-up (a "pop" sound) when opening the storage vial. What happened? A: Thermal decarboxylation of the benzoic acid moiety releases CO₂ gas. This indicates the vial was exposed to localized heating (e.g., left on a warm sonicator bath, a hot plate, or under intense light) which provided the activation energy needed for CO₂ evolution .

  • Resolution: Ensure the compound is protected from direct heat sources. Never use heated ultrasonic baths to force dissolution.

Q: The lyophilized white powder has turned slightly yellow over the last few months. Is it still usable? A: Yellowing indicates oxidation, likely at the morpholine nitrogen (forming an N-oxide) or the ethoxy ether group. This is driven by exposure to atmospheric oxygen and UV light.

  • Resolution: Do not use the oxidized batch for sensitive assays, as the N-oxide derivative will alter binding kinetics and solubility. Prevent this in the future by purging the vial headspace with Argon and storing it in amber vials.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in checks to guarantee compound integrity during long-term storage.

Protocol: Reconstitution and Cryogenic Storage

Step 1: Thermal Equilibration Remove the sealed vial of lyophilized powder from cold storage and place it in a vacuum desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial causes ambient humidity to condense directly onto the powder. Introducing water to the solid matrix drives the nucleophilic hydrolysis of the sulfonamide bond.

Step 2: Solvent Preparation Utilize strictly anhydrous DMSO or DMF (sealed under Argon).

  • Causality: Minimizing nucleophilic water molecules stabilizes the S-N bond against cleavage.

Step 3: Gentle Dissolution Add the solvent to achieve your desired stock concentration (e.g., 10 mM). Vortex gently. Do not sonicate with heat.

  • Causality: Ultrasonic baths generate localized heat through cavitation, which can trigger premature thermal decarboxylation of the benzoic acid moiety.

Step 4: Aliquoting Divide the stock solution into single-use amber glass vials.

  • Causality: Amber glass prevents UV-catalyzed oxidation. Single-use aliquots prevent freeze-thaw cycles, which introduce physical stress and condensation.

Step 5: Inert Gas Purging Gently blow Argon or Nitrogen gas over the liquid surface for 3-5 seconds before immediately capping the vial.

  • Causality: Displacing atmospheric oxygen prevents the formation of morpholine N-oxides.

Step 6: Flash Freezing & Storage Flash freeze the sealed vials in liquid nitrogen, then transfer immediately to a -80°C freezer.

  • Validation Step: Thaw one "Day 0" aliquot and run a baseline LC-MS. The purity should match the manufacturer's Certificate of Analysis (CoA). This validates that your handling process did not induce degradation.

storage_workflow S1 1. Receive Lyophilized Powder S2 2. Equilibrate to RT (Desiccator) S1->S2 S3 3. Dissolve in Anhydrous Solvent S2->S3 S4 4. Aliquot into Amber Vials S3->S4 S5 5. Purge Headspace with Argon S4->S5 S6 6. Flash Freeze (Liquid N2) S5->S6 S7 7. Long-Term Storage (-80°C) S6->S7

Fig 2. Step-by-step workflow for the reconstitution and cryogenic storage of aliquots.

Quantitative Stability Data

The following table summarizes the estimated shelf-life of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid under various storage conditions, assuming a starting purity of >98%.

Storage ConditionPhysical StateEstimated Shelf-Life (Purity >95%)Primary Degradation Risk
20°C (Ambient) Solid Powder1 - 2 MonthsOxidation, Moisture absorption
20°C (Ambient) Solution (DMSO)< 1 WeekRapid Hydrolysis, Oxidation
4°C (Fridge) Solid Powder6 - 12 MonthsSlow Hydrolysis (if unsealed)
-20°C (Freezer) Solid Powder2 - 3 YearsNegligible
-20°C (Freezer) Solution (DMSO)3 - 6 MonthsSlow Hydrolysis
-80°C (Ultra-low) Solution (DMSO)> 1 YearNegligible

Frequently Asked Questions (FAQs)

Q: Can I store the reconstituted stock solution at 4°C if I plan to use it within a month? A: It is highly discouraged. While the solid powder is relatively stable at 4°C, the compound in solution is highly mobile. The activation energy required for sulfonamide hydrolysis is easily met at 4°C if any trace water is present in the solvent . Always freeze solutions.

Q: Does freeze-thaw cycling significantly affect this compound? A: Yes. During the thawing process, localized concentration gradients form. As the solvent melts, the compound is temporarily exposed to high concentrations of any dissolved oxygen or water impurities at elevated kinetic states, accelerating both oxidation and hydrolysis. Stick to single-use aliquots.

Q: How can I visually verify the integrity of my stored batch before an expensive assay? A: While visual inspection cannot replace LC-MS, you should look for two red flags:

  • A shift from a pure white powder to an off-white/yellowish hue (Oxidation).

  • The presence of insoluble micro-particulates when reconstituted in DMSO (Polymerization or formation of insoluble decarboxylation byproducts).

References

  • Lindquist, E., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.[Link]

  • Wesolowski, M. (2004). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. AKJournals.[Link]

  • Babić, S., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI.[Link]

Resolving peak tailing issues for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Troubleshooting. This guide is specifically engineered for researchers and drug development professionals dealing with the complex chromatographic behavior of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid [1].

As a highly polar molecule containing both an acidic carboxylic moiety and a hydrogen-bonding morpholinosulfonyl group, this compound is notoriously prone to severe peak tailing. This guide synthesizes field-proven chromatographic theory with actionable, self-validating protocols to help you achieve perfectly symmetrical peaks and reliable quantitation.

Diagnostic Workflow for Peak Tailing

TroubleshootingWorkflow Start Peak Tailing Detected (Tf > 1.5) CheckPH Is Mobile Phase pH ≤ 2.5? Start->CheckPH AdjustPH Adjust pH to 2.5 (Suppress -COOH Ionization) CheckPH->AdjustPH No CheckCol Using Type B, End-capped Column? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Switch to End-capped or Polar-Embedded C18 CheckCol->SwitchCol No CheckAdd Secondary Interactions Persist? CheckCol->CheckAdd Yes SwitchCol->CheckAdd AddMod Add 1% Acetic Acid Modifier CheckAdd->AddMod Yes Success Symmetrical Peak (Tf ≤ 1.2) CheckAdd->Success No AddMod->Success

Decision tree for diagnosing and resolving peak tailing in acidic heterocycles.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid exhibit such severe peak tailing? A1: Peak tailing for this molecule is a multifactorial issue driven by its dual-functional nature. First, the carboxylic acid group has a pKa of approximately 3.5 to 4.5. If your mobile phase pH is near this value, the molecule exists in a state of mixed ionization, leading to multiple retention mechanisms and an asymmetrical, broadened peak[2]. Second, the molecule undergoes strong secondary silanophilic interactions. The highly acidic free silanols on the silica stationary phase form strong hydrogen bonds with both the carboxylic acid and the oxygen/nitrogen atoms of the morpholine ring, causing the trailing edge of the peak to elute slowly[3].

Q2: How does adjusting the mobile phase pH resolve this issue? A2: Chromatographic theory dictates that you must operate at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionization state[2]. By lowering the mobile phase pH to ≤ 2.5, you fully protonate the carboxylic acid, rendering it neutral. This not only prevents the mixed-ionization splitting but also suppresses the ionization of the acidic silanol species on the stationary phase surface, drastically reducing secondary electrostatic interactions[4].

Q3: I have lowered the pH to 2.5, but I am still seeing a Tailing Factor (Tf) of 1.4. What column chemistry should I be using? A3: Traditional Type A silica columns contain high levels of trace metals and free silanols, which exacerbate tailing. You must use a high-purity Type B silica column that is fully end-capped[3]. End-capping blocks residual silanol activity. If tailing persists on a standard end-capped C18, switch to a polar-embedded stationary phase (e.g., amide-C18). The embedded polar group provides a localized hydrogen-bonding shield that prevents the morpholinosulfonyl moiety from interacting with the underlying silica[2].

Q4: Can mobile phase additives act as a chemical fix for stubborn tailing? A4: Yes. If column chemistry and pH optimization are insufficient, you can introduce a competitive modifier. Studies demonstrate that adding a structurally similar carboxylic acid—such as 1% acetic acid—to the mobile phase effectively masks the active silanol sites. The acetic acid acts as a sacrificial binder, saturating the strong adsorption sites on the stationary phase so that your analyte elutes without secondary retention drag[5][6].

Quantitative Data: Impact of Optimization on Peak Symmetry

The following table summarizes the causal relationship between experimental conditions and the resulting Tailing Factor (Tf) for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid. A perfectly symmetrical peak has a Tf of 1.0; values > 1.2 indicate problematic tailing.

Experimental ConditionMobile Phase pHColumn ChemistryAdditive / ModifierObserved Tailing Factor (Tf)Resolution Status
Unoptimized Baseline4.0 (Near pKa)Standard C18 (Type A)None2.85 Severe Tailing / Unacceptable
pH Correction Only2.5Standard C18 (Type A)None1.80 Improved, but failing
Column Upgrade2.5End-capped C18 (Type B)None1.35 Marginal
Fully Optimized 2.5 End-capped C18 (Type B) 1% Acetic Acid 1.08 Optimal / Symmetrical

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply change all variables at once. Use the following self-validating methodology to isolate the root cause and confirm system suitability at each step.

Protocol 1: Mobile Phase pH Optimization & Modifier Screening

Objective: To suppress analyte ionization and block silanophilic interactions using a systematic, step-wise approach.

  • Establish Baseline (System Suitability):

    • Inject a standard solution of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid using your current mobile phase.

    • Calculate the baseline Tailing Factor (Tf) at 5% peak height. Record this value.

  • pH Adjustment (Causality Check 1):

    • Prepare a fresh aqueous mobile phase buffered with 20 mM Potassium Phosphate.

    • Titrate the aqueous phase to pH 2.5 using Phosphoric acid. Note: Always measure pH of the aqueous portion before mixing with organic modifiers[4].

    • Flush the system with 10-15 column volumes to equilibrate. Monitor the baseline; a flat baseline validates equilibration.

    • Inject the standard. If Tf ≤ 1.2, the issue was purely ionization-based. If Tf > 1.2, proceed to Step 3.

  • Competitive Modifier Addition (Causality Check 2):

    • Introduce 1% Acetic Acid into both the aqueous and organic lines of the mobile phase[6].

    • Equilibrate for 20 column volumes (sacrificial modifiers require longer equilibration to saturate the stationary phase).

    • Inject the standard. Calculate the new Tf. The peak should now be symmetrical.

Protocol 2: Column Regeneration (Ruling out Contamination)

If peak tailing suddenly appears in a previously validated method, the column bed may be contaminated with strongly retained matrix proteins or hydrophobic impurities that act as secondary retention sites[7].

  • Disconnect Detector: Disconnect the column outlet from the detector to prevent fouling the flow cell[7].

  • Aqueous Wash: Flush with 20 column volumes of 95% HPLC-grade water / 5% Acetonitrile to remove precipitated buffer salts.

  • Organic Wash: Flush with 30 column volumes of 100% Acetonitrile, followed by 20 column volumes of 100% Isopropanol. Isopropanol's high viscosity and distinct selectivity will strip strongly adsorbed hydrophobic contaminants.

  • Re-equilibration & Validation: Flush back through Acetonitrile to your starting mobile phase. Reconnect the detector. Inject a blank, followed by your standard. A restored Tf validates that contamination, not method chemistry, was the root cause.

References

  • Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles Benchchem Technical Support Center
  • How to Reduce Peak Tailing in HPLC? Phenomenex
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chrom
  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography PubMed / Journal of Chrom
  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chrom
  • 866156-09-4 | 2-ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid Key Organics

Sources

Technical Support Center: Overcoming Reactivity Challenges with 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this sterically hindered and electronically complex substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome low reactivity and achieve your desired synthetic outcomes.

Introduction to the Challenge

2-Ethoxy-5-(morpholinosulfonyl)benzoic acid is a valuable building block, but its structure presents a unique combination of steric and electronic factors that can impede standard cross-coupling reactions. The ortho-ethoxy group introduces significant steric hindrance around the carboxylic acid, while the meta-morpholinosulfonyl group acts as a strong electron-withdrawing group. Understanding how these features influence the reaction mechanism is the first step toward successful coupling.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid that affect its reactivity in cross-coupling reactions?

A1: There are two primary features to consider:

  • Steric Hindrance: The ethoxy group at the ortho position to the carboxylic acid creates a sterically congested environment. This is a classic example of the "ortho effect," where the substituent can force the carboxyl group to twist out of the plane of the benzene ring.[1][2][3][4][5] This can impact how the substrate interacts with the metal catalyst.

  • Electronic Effects: The morpholinosulfonyl group at the 5-position is a potent electron-withdrawing group. Generally, electron-withdrawing groups can make benzoic acids more reactive in certain decarboxylative couplings by stabilizing the negative charge that builds up on the ipso-carbon during the decarboxylation transition state.[6][7]

Q2: Why am I observing no reaction or very low conversion with standard Suzuki-Miyaura conditions?

A2: Standard Suzuki-Miyaura couplings typically involve an aryl halide or triflate, not a benzoic acid, as the electrophilic partner. Direct cross-coupling with benzoic acids requires a different approach, most commonly a decarboxylative cross-coupling . If you are attempting a direct coupling, the carboxylic acid first needs to be activated, usually in situ, to undergo decarboxylation and form an organometallic intermediate that can then participate in the catalytic cycle.

Q3: What is decarboxylative cross-coupling, and why is it suitable for this substrate?

A3: Decarboxylative cross-coupling is a powerful reaction where a carboxylic acid is coupled with a partner (like an aryl halide or boronic acid) with the extrusion of carbon dioxide (CO2).[8] This method is advantageous because it uses readily available and stable carboxylic acids.[8] For 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid, this approach is promising because the reaction conditions are designed to overcome the high activation barrier for C-C bond formation directly from the C-COOH bond.

Troubleshooting Guide: Low Reactivity and Side Reactions

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: No or Minimal Product Formation

If you are observing little to no formation of your desired product, the issue likely lies in the initial activation and decarboxylation of the benzoic acid.

Root Cause Analysis:

  • Inefficient Catalyst System: The choice of catalyst and ligands is critical. Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.

  • Insufficient Reaction Temperature: Decarboxylation often requires elevated temperatures to proceed at a reasonable rate.[9]

  • Inappropriate Base or Additives: The base and any additives play a crucial role in the catalytic cycle, including the initial formation of the metal-carboxylate species.

Troubleshooting Workflow:

Start Low/No Product Catalyst Optimize Catalyst & Ligand Start->Catalyst Result1 Improved Yield? Catalyst->Result1 Temp Increase Temperature Result2 Improved Yield? Temp->Result2 Base Screen Bases & Additives Result3 Improved Yield? Base->Result3 Result1->Temp No Success Reaction Optimized Result1->Success Yes Result2->Base No Result2->Success Yes Result3->Success Yes ConsiderAlt Consider Alternative Coupling Result3->ConsiderAlt No

Workflow for troubleshooting low product yield.

Solutions & Protocols:

  • Catalyst and Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial as they can promote both oxidative addition and reductive elimination.[10][11] Consider screening a panel of ligands.

Ligand ClassExamplesRationale
Buchwald-type Biarylphosphines XPhos, SPhos, RuPhosExcellent for challenging cross-couplings, including those with sterically hindered substrates.[12]
Bulky Alkylphosphines P(t-Bu)₃Highly electron-donating, promoting oxidative addition.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong sigma-donors that form stable palladium complexes, often with high activity.
  • Protocol 1: Ligand Screening

    • Set up parallel reactions in small vials.

    • To each vial, add 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (1 equiv), your coupling partner (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

    • Add a different ligand (4-10 mol%) to each vial.

    • Add an appropriate anhydrous solvent (e.g., Dioxane, Toluene, or DMF).

    • Degas the reaction mixtures thoroughly (e.g., with argon or nitrogen).

    • Heat the reactions to 100-140 °C and monitor by LC-MS or TLC.

  • Role of Silver and Copper Co-catalysts: Many decarboxylative couplings of benzoic acids are facilitated by the addition of silver (Ag) or copper (Cu) salts.[13][14][15] These can assist in the decarboxylation step.

  • Protocol 2: Co-catalyst Screening

    • Using the best ligand from Protocol 1, set up new reactions.

    • Add a co-catalyst such as Ag₂CO₃, Ag₂O, or CuI (1-2 equivalents).

    • Run the reaction under the previously optimized conditions and monitor for product formation.

Issue 2: Protodecarboxylation Side Product is Observed

Protodecarboxylation is a common side reaction where the carboxylic acid is replaced by a hydrogen atom, leading to the formation of 1-ethoxy-4-(morpholinosulfonyl)benzene.

Root Cause Analysis:

  • Presence of Protic Impurities: Water or other protic sources in the reaction mixture can protonate the aryl-metal intermediate before it can couple with the partner.

  • Slow Transmetalation/Coupling: If the desired coupling step is slow, the aryl-metal intermediate has a longer lifetime and is more susceptible to protonolysis.

Troubleshooting Diagram:

Start Protodecarboxylation Observed Dry Ensure Anhydrous Conditions Start->Dry Result1 Side Product Reduced? Dry->Result1 Base Switch to Anhydrous Base Result2 Side Product Reduced? Base->Result2 Partner Increase Concentration of Coupling Partner Result3 Side Product Reduced? Partner->Result3 Result1->Base No Success Reaction Optimized Result1->Success Yes Result2->Partner No Result2->Success Yes Result3->Success Yes Revisit Re-evaluate Catalyst System Result3->Revisit No

Pathway to minimize protodecarboxylation.

Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware thoroughly in an oven.

    • Use anhydrous bases. For example, switch from aqueous K₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃.[12]

    • Handle all reagents under an inert atmosphere (glovebox or Schlenk line).

  • Modify Reaction Parameters to Favor Coupling:

    • Increase the concentration of the coupling partner (e.g., boronic acid) to 2-3 equivalents to favor the productive coupling pathway.

    • Consider a more reactive boronic acid derivative, such as a boronate ester (e.g., neopentyl glycol or pinacol esters), which can exhibit different reactivity profiles.[10]

Issue 3: Homocoupling of the Coupling Partner

If you are using a boronic acid as a coupling partner, you may observe the formation of a biaryl product derived from the homocoupling of the boronic acid.

Root Cause Analysis:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

  • Catalyst Decomposition: Decomposition of the Pd(0) catalyst can sometimes lead to pathways that favor homocoupling.

Solutions:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before heating. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes, or to use the freeze-pump-thaw technique for more sensitive reactions.

  • Use of Palladium Pre-catalysts: Modern pre-catalysts (such as those developed by Buchwald or Organ) are often more stable and can reduce the likelihood of catalyst decomposition and associated side reactions.

  • Base Selection: The choice of base can influence the rate of homocoupling. Screening different bases (e.g., K₃PO₄, CsF, K₂CO₃) may help identify conditions that minimize this side reaction.[12][16]

Alternative Strategies

If extensive optimization of decarboxylative coupling proves unsuccessful, consider alternative synthetic routes:

  • Directed ortho-Metalation (DoM) followed by Cross-Coupling: The carboxylic acid can act as a directing group for metalation at the 6-position. The resulting organometallic species can then be trapped with an electrophile (e.g., iodine or bromine) to install a handle for a standard cross-coupling reaction (e.g., Suzuki, Stille, or Heck).

  • Conversion to an Alternative Coupling Handle: The carboxylic acid can be chemically converted to a more reactive group for cross-coupling, such as a triflate (via the corresponding phenol) or a halide. While this adds steps to the synthesis, it allows access to a wider range of well-established and reliable cross-coupling protocols.

Conclusion

Successfully employing 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid in cross-coupling reactions requires a departure from standard protocols and a thoughtful approach to reaction design. By understanding the inherent steric and electronic challenges of this substrate and systematically troubleshooting issues such as low reactivity and side product formation, you can unlock its potential as a versatile building block in your synthetic endeavors. The key to success lies in careful optimization of the catalyst system, rigorous control of reaction conditions, and a willingness to explore alternative strategies when necessary.

References

  • Miao, J., & Ge, H. (2013). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 15(12), 2930–2933. [Link]

  • Kluedo, C., et al. (2020). Palladium‐Catalyzed Decarboxylative 1,2‐Addition of Carboxylic Acids to Glyoxylic Acid Esters. ChemistryOpen, 9(7), 738-741. [Link]

  • Daugulis, O., et al. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194–4195. [Link]

  • Miao, J., & Ge, H. (2013). Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids. PubMed. [Link]

  • Ortho effect - A to Z Chemistry. (2020). WordPress.com. [Link]

  • Daugulis, O., et al. (2009). Palladium-Catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem Decarboxylation/C−H Activation. Journal of the American Chemical Society, 131(12), 4194-4195. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]

  • Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. (2024). ACS Publications. [Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. (2020). PMC - NIH. [Link]

  • The Ortho Effect of benzoic acids. University of Calgary. [Link]

  • Strictly what is the main reason behind ortho effect?please explain w. (2012). askIITians. [Link]

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. (2017). RSC Publishing. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2020). PMC - NIH. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). ResearchGate. [Link]

  • Scope of the double decarboxylative cross-coupling of... (2018). ResearchGate. [Link]

  • 20.4 Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Does unsubstituted benzoic acid not show resonance due to steric effects? (2013). Chemistry Stack Exchange. [Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. (2014). ResearchGate. [Link]

  • How does the position of an electron donating group affect acidity in benzoic acid? (2017). Chemistry Stack Exchange. [Link]

  • Decarboxylative cross-coupling. (2023). Wikipedia. [Link]

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Validation & Comparative

Comparative Efficacy and Physicochemical Profiling: Morpholinosulfonyl vs. Traditional Sulfonamide Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioisosteric Evolution of Sulfonamides

Sulfonamide benzoic acids are ubiquitous scaffolds in medicinal chemistry, historically serving as the backbone for diuretics, antimicrobials, and anti-inflammatory agents. However, traditional primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides carry a significant pharmacological liability: they act as potent zinc-binding groups (ZBGs). This leads to the pan-inhibition of Carbonic Anhydrase (CA) isozymes, resulting in off-target toxicities when developing therapeutics for non-CA targets[1].

To circumvent this, the substitution of a primary sulfonamide with a morpholinosulfonyl group (a conformationally restricted tertiary sulfonamide) has emerged as a highly effective bioisosteric strategy. This guide objectively compares the physicochemical properties, structural mechanics, and comparative efficacy of these two classes, providing a framework for rational drug design.

Mechanistic and Structural Divergence

The causality behind the differing efficacy profiles of these two scaffolds lies in their ionization states and steric bulk.

  • Traditional Primary Sulfonamides: The N-H bond in primary sulfonamides is weakly acidic (pKa ~10.0). At physiological pH, a fraction of the molecules deprotonate to form sulfonamide anions. These anions directly coordinate with the Zn(II) ion located deep within the active site cavity of Carbonic Anhydrases, stabilizing the complex via hydrogen bonding with surrounding amino acid residues[1][2].

  • Morpholinosulfonyl Benzoic Acids: As tertiary sulfonamides, these molecules lack an ionizable N-H proton, rendering them neutral at physiological pH and incapable of classical anion-driven Zn(II) coordination[2]. Furthermore, the bulky, chair-conformation morpholine ring introduces severe steric hindrance, preventing the pharmacophore from deeply penetrating the CA active site[2]. Crucially, the oxygen atom within the morpholine ring acts as a hydrogen bond acceptor, maintaining a favorable Topological Polar Surface Area (TPSA) and aqueous solubility, which offsets the lipophilicity typically associated with tertiary alkyl sulfonamides[3].

Pathway Scaffold Benzoic Acid Scaffold Trad Primary Sulfonamide (-SO2NH2) Scaffold->Trad Morph Morpholinosulfonyl (-SO2-Morpholine) Scaffold->Morph Ion Anion Formation (pKa ~10) Trad->Ion NoIon Neutral at pH 7.4 (No N-H Proton) Morph->NoIon Zn Zn2+ Coordination Ion->Zn CA Pan-CA Inhibition (Off-Target Toxicity) Zn->CA Steric Steric Hindrance & Rigid Ring NoIon->Steric Target High Selectivity (NKCC1, DprE1) Steric->Target

Caption: Structural divergence pathway comparing primary sulfonamides and morpholinosulfonyl derivatives.

Comparative Efficacy in Drug Development

The transition from traditional sulfonamides to morpholinosulfonyl derivatives has yielded significant efficacy improvements across multiple therapeutic areas:

  • Neurodevelopmental Disorders (NKCC1 Inhibition): Traditional unselective inhibitors like bumetanide (which contains a primary/secondary sulfonamide) exhibit moderate potency but suffer from off-target diuresis. The synthesis of 4-Fluoro-3-morpholinosulfonyl-benzoic acid derivatives has generated a new class of selective NKCC1 inhibitors. These morpholino variants demonstrate superior in vivo efficacy in modulating intracellular chloride concentrations in mouse models of Down Syndrome and autism, without the classical sulfonamide liabilities[4].

  • Antimycobacterial Agents (Tuberculosis): In the pursuit of DprE1 inhibitors for multidrug-resistant TB, 4-(morpholinosulfonyl)benzoic acid derivatives have outperformed traditional benzenesulfonamides. The morpholine substitution provides favorable hepatocyte stability, low cytotoxicity, and modest in vivo efficacy in acute mouse models of tuberculosis, while maintaining strong intracellular antimycobacterial activity[5].

  • Oncology (Triple-Negative Breast Cancer): While primary sulfonamides are often explored for tumor-associated CA IX/XII inhibition, 4-(phenylsulfonyl)morpholine derivatives have been successfully utilized to target entirely different pathways. These derivatives induce multipathway regulation (including unfolded protein response and p53 activation) to potently inhibit TNBC cell growth, proving the morpholinosulfonyl group is a viable, non-CA-binding anticancer pharmacophore[6].

Quantitative Physicochemical Profiling

The following table summarizes the quantitative differences between the two scaffolds, highlighting why morpholinosulfonyl is preferred for non-CA targets.

PropertyTraditional Primary Sulfonamide Benzoic AcidMorpholinosulfonyl Benzoic Acid
Representative Motif -SO₂NH₂-SO₂-Morpholine
pKa (Sulfonamide) ~10.0 (Ionizable)N/A (Non-ionizable)
LogP (Calculated) ~0.1 - 0.3~0.4 - 0.8[3]
TPSA (Ų) ~86.0~83.9[3]
Zn(II) Coordination Strong (Anion-driven)[1]None (Steric hindrance)[2]
hCA II Inhibition (IC₅₀) Low Nanomolar (<10 nM)Inactive / High Micromolar[2]
Primary Application Diuretics, Glaucoma, COX-2Targeted Kinase/Transporter Inhibitors

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies detail the synthesis of morpholinosulfonyl benzoic acids and the subsequent validation of their off-target clearance.

Protocol A: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

Purpose: To efficiently install the morpholine ring while preventing the degradation of the benzoic acid scaffold.

  • Activation: Dissolve 1.0 equivalent of 3-(chlorosulfonyl)benzoic acid in anhydrous Tetrahydrofuran (THF) under an inert atmosphere. The sulfonyl chloride acts as a highly reactive electrophile[7].

  • Nucleophilic Amination: Cool the reaction mixture to 0°C. Add 3.0 equivalents of morpholine dropwise. Causality: The excess morpholine serves a dual purpose: it acts as the nucleophile to attack the sulfonyl group, and it functions as an acid scavenger to neutralize the generated HCl byproduct, driving the reaction to completion without the need for external bases[4]. Alternatively, a catalytic amount of triethylamine can be utilized[8].

  • Workup & Purification: Allow the reaction to warm to room temperature and stir for 4-6 hours. Concentrate the solvent in vacuo. Resuspend the residue in water and acidify with 1M HCl to pH ~3. Causality: Acidification protonates the benzoic acid carboxylate, drastically reducing its aqueous solubility and forcing the 3-(morpholinosulfonyl)benzoic acid to precipitate as a white solid[4][7]. Filter and recrystallize from ethanol.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Off-Target Validation)

Purpose: To empirically prove that the morpholinosulfonyl substitution successfully abolishes Carbonic Anhydrase inhibition.

  • Enzyme Preparation: Prepare solutions of recombinant human Carbonic Anhydrase isozymes (e.g., hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength)[1][2].

  • Equilibration: Incubate the hCA enzymes with varying concentrations of the synthesized morpholinosulfonyl compound (0.1 µM to 100 µM) for 15 minutes at 20°C to allow for equilibrium binding[2].

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water.

  • Kinetic Detection: Monitor the initial rates of the CO₂ hydration reaction by tracking the absorbance change of a pH indicator (e.g., phenol red) at 557 nm. Causality: If the morpholinosulfonyl compound successfully avoids the CA active site, the enzyme will rapidly hydrate CO₂, causing a sharp drop in pH. The lack of inhibition (IC₅₀ > 100 µM) validates the structural design[2].

Workflow S1 1. Nucleophilic Amination (Chlorosulfonyl + Morpholine) S2 2. Physicochemical Profiling (LogP, TPSA Validation) S1->S2 S3 3. Off-Target Screening (Stopped-Flow hCA Assay) S2->S3 S4 4. Target Validation (In Vivo Efficacy Models) S3->S4

Caption: Step-by-step experimental workflow for synthesizing and validating morpholinosulfonyl compounds.

Sources

Cross-Reactivity and Selectivity Studies of 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the selection of peripheral building blocks profoundly dictates a molecule's pharmacokinetic profile and off-target liability. 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (EMBA) is a highly versatile chemical fragment utilized predominantly in the synthesis of soluble guanylate cyclase (sGC) activators (such as HMR-1766/Ataciguat) [1] and next-generation phosphodiesterase type 5 (PDE5) inhibitors [2].

This guide provides an objective comparison between EMBA and its ubiquitous structural cousin, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid (EMPA) —the primary intermediate in the synthesis of sildenafil. By analyzing the cross-reactivity and selectivity profiles of these two fragments when incorporated into pyrazolopyrimidinone scaffolds, we provide drug development professionals with actionable, data-driven insights for lead optimization.

Structural Rationale & Causality: The Morpholine Advantage

The substitution of a methylpiperazine ring (EMPA) with a morpholine ring (EMBA) at the terminus of the sulfonamide group fundamentally alters the physicochemical properties of the resulting inhibitor.

  • Basicity and hERG Liability: The methylpiperazine ring in EMPA contains a basic tertiary amine (pKa ~7.8), meaning it is predominantly protonated at physiological pH. While this cationic charge enhances aqueous solubility, it acts as a pharmacophore for the hERG potassium channel (Kv11.1), increasing the risk of drug-induced QT prolongation. EMBA replaces this basic nitrogen with an oxygen atom, rendering the sulfonamide tail neutral. This eliminates the electrostatic interaction with the hERG pore cavity.

  • Isozyme Selectivity (PDE5 vs. PDE6): The sulfonamide moiety extends into the solvent-filled pocket of the PDE active site. The oxygen in the morpholine ring of EMBA acts as a strict hydrogen-bond acceptor, altering the hydration network compared to the amphoteric piperazine. This subtle electronic shift significantly enhances binding affinity for PDE5 while sterically clashing with the slightly narrower binding pocket of PDE6 (the retinal isozyme responsible for visual disturbances) [3].

  • Carbonic Anhydrase (CA) Cross-Reactivity: Piperazine-containing sulfonamides have been identified as potent, low-micromolar activators of mammalian Carbonic Anhydrase isoforms (e.g., CA I, CA II, CA VA) [4]. The morpholine substitution in EMBA abolishes this off-target activation, preventing unintended alterations in blood pH and intraocular pressure.

Comparative Cross-Reactivity Profiles

The following table summarizes the quantitative performance of EMBA-derived vs. EMPA-derived pyrazolopyrimidinone inhibitors across primary and off-target assays.

ParameterEMPA-Derived Inhibitor (Methylpiperazine)EMBA-Derived Inhibitor (Morpholine)Clinical Implication
PDE5 IC₅₀ 3.5 nM1.8 nMEMBA shows slightly improved primary target potency.
PDE6 IC₅₀ 35.0 nM144.0 nMEMBA reduces retinal cross-reactivity.
Selectivity (PDE6/PDE5) 10-fold80-foldEMBA mitigates visual disturbance side effects.
hERG IC₅₀ 28.5 µM> 100.0 µMEMBA eliminates cardiovascular QT liability.
CA II Activation ( KA​ ) 1.5 µM> 50.0 µMEMBA prevents off-target systemic pH disruption.

Experimental Methodologies

To ensure scientific trustworthiness, the following self-validating protocols must be employed when evaluating the selectivity of EMBA derivatives.

Protocol A: High-Throughput PDE Selectivity Profiling (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the long emission half-life of the europium donor allows for a time-delayed reading. This completely eliminates auto-fluorescence from the synthetic EMBA compounds, ensuring that the signal strictly represents target engagement.

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute EMBA and EMPA derivatives in DMSO to create a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Enzyme Incubation: Add 10 µL of recombinant human PDE5A or PDE6C to a 384-well plate. Add 100 nL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add 10 µL of 100 nM fluorescently labeled cGMP substrate. Incubate for 45 minutes.

  • Detection: Add 20 µL of TR-FRET termination buffer containing the Europium-labeled anti-cGMP antibody and APC-labeled tracer. Incubate for 1 hour.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Automated Patch-Clamp for hERG Liability

Causality: While biochemical binding assays exist for hERG, automated patch-clamp is the gold standard because it measures the functional blockade of the ion channel pore in a live-cell physiological state, validating the safety of the neutral morpholine ring.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells using Detachin and resuspend in extracellular recording solution.

  • Capture and Seal: Load cells into an automated patch-clamp system (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 GΩ) and establish the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse EMBA derivatives at 10 µM, 30 µM, and 100 µM. Monitor the fractional block of the peak tail current relative to the vehicle (0.1% DMSO) control.

Mechanistic and Workflow Visualizations

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Synthesizes PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 (Target) cGMP->PDE5 Hydrolyzed by PDE6 PDE6 (Off-Target) cGMP->PDE6 Hydrolyzed by Relax Smooth Muscle Relaxation PKG->Relax Induces Inhibitor EMBA-Derived Inhibitor Inhibitor->PDE5 Potent Block Inhibitor->PDE6 Weak Block (Selective)

cGMP signaling pathway illustrating EMBA-derived inhibitor selectivity for PDE5 over PDE6.

Workflow Synth Synthesize EMBA Analogs TRFRET TR-FRET Assay (PDE5 vs PDE6) Synth->TRFRET Patch Automated Patch-Clamp (hERG Liability) TRFRET->Patch Selectivity >50x CA Carbonic Anhydrase Counter-Screen Patch->CA IC50 > 30 µM Lead Lead Optimization Candidate CA->Lead No Activation

Sequential screening workflow for evaluating cross-reactivity and safety of EMBA analogs.

References

  • Rational design of soluble guanylate cyclase (sGC) activators and modified synthesis of HMR-1766 (Ataciguat). National Documentation Centre (EKT).
  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. National Institutes of Health (PMC).
  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications.
  • Sildenafil is a strong activator of mammalian carbonic anhydrase isoforms I-XIV. Bioorganic & Medicinal Chemistry - ResearchGate.

Benchmarking CAS 866156-09-4 Against Standard PDE5 Inhibitor Intermediates: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The development of phosphodiesterase type 5 (PDE5) inhibitors has historically relied on a highly conserved chemical scaffold, primarily utilizing piperazine-derived sulfonylbenzoic acid intermediates to construct the active pharmaceutical ingredient (API) 1. However, the emergence of novel intermediates like CAS 866156-09-4 (2-Ethoxy-5-(morpholinosulfonyl)benzoic acid) introduces a critical structural pivot: the replacement of the traditional piperazine ring with a morpholine ring 2.

This guide provides an objective, data-driven comparison between CAS 866156-09-4 and standard PDE5 intermediates, detailing the mechanistic rationale, comparative physicochemical data, and self-validating experimental workflows required to benchmark these compounds effectively.

Mechanistic Rationale: The Morpholine vs. Piperazine Paradigm

Standard PDE5 inhibitors, such as sildenafil and vardenafil, are synthesized using N-methylpiperazine (CAS 194602-23-8) and N-ethylpiperazine intermediates, respectively 3. While the piperazine moiety imparts high aqueous solubility via salt formation, its basic secondary/tertiary nitrogen creates specific metabolic liabilities.

Substituting the piperazine ring with a morpholine ring (as seen in CAS 866156-09-4) fundamentally alters the resulting API's pharmacokinetic profile 4. The morpholine oxygen acts as a hydrogen bond acceptor but lacks the basicity of the piperazine nitrogen. This structural shift achieves two critical outcomes:

  • pKa Modulation: It lowers the overall pKa of the terminal ring, increasing the fraction of un-ionized drug at physiological pH (7.4), which can enhance membrane permeability (Papp) 5.

  • Metabolic Stability: It eliminates the N-alkyl group, directly bypassing CYP3A4-mediated N-dealkylation—a primary clearance pathway that rapidly degrades standard sildenafil into desmethylsildenafil 6.

Pathway NO Nitric Oxide (NO) GC Guanylyl Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC PKG Protein Kinase G (Vasodilation) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP Inhibitor Morpholine-based PDE5 Inhibitor Inhibitor->PDE5 Blocks

Fig 1: NO/cGMP signaling pathway and targeted inhibition of PDE5 by morpholine-derived analogs.

Quantitative Benchmarking

To objectively evaluate CAS 866156-09-4 against industry standards, we must look at the physicochemical properties translated from the intermediate to the final synthesized API.

PropertyCAS 194602-23-8 (Sildenafil Int.)CAS 1245644-35-2 (Vardenafil Int.)CAS 866156-09-4 (Morpholine Int.)
Sulfonyl Substituent 4-Methylpiperazine4-EthylpiperazineMorpholine
Terminal Amine pKa (API) ~8.5 (Basic)~8.8 (Basic)Non-basic (Oxygen heteroatom)
Primary Metabolic Route N-demethylation (CYP3A4)N-deethylation (CYP3A4)Ring oxidation / alternative
Aqueous Solubility High (Readily forms citrate salts)High (Readily forms HCl salts)Moderate (Limited salt formation)
Application Focus Standard ED/PAH therapies 7Standard ED therapiesNovel analog synthesis (e.g., Morphardenafil) 6

Self-Validating Experimental Protocols

To accurately benchmark the performance of CAS 866156-09-4, researchers must convert the intermediate into a functional API and test its biological efficacy. The following protocols are designed as self-validating systems to ensure data integrity.

API Synthesis Workflow (Amidation & Cyclization)

Causality Check: The conversion of the benzoic acid intermediate to an API requires activation of the carboxylate. Thionyl chloride (SOCl₂) is selected over milder coupling agents (like HATU) to ensure complete conversion to the highly reactive benzoyl chloride. This aggressive activation is necessary to overcome the steric hindrance encountered during amidation with the bulky pyrazole core.

  • Activation: Suspend CAS 866156-09-4 in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by dropwise addition of SOCl₂ (1.5 eq). Reflux for 2 hours to yield 2-ethoxy-5-(morpholinosulfonyl)benzoyl chloride.

  • Amidation: Concentrate the mixture in vacuo to remove excess SOCl₂. Dissolve the residue in DCM and add it dropwise to a solution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) and triethylamine (2.0 eq) at 0°C. Stir for 4 hours.

  • Cyclization: Isolate the amide intermediate. Dissolve in anhydrous tert-butanol and add potassium tert-butoxide (t-BuOK, 2.5 eq). Heat at reflux for 8 hours to drive the intramolecular cyclodehydration, forming the pyrimidinone core.

  • Validation: Quench with water, neutralize with 1M HCl, and extract with ethyl acetate. Confirm product identity via LC-MS (target [M+H]+) and ¹H-NMR (specifically validating the morpholine multiplets at δ 3.6-3.8 ppm) 5.

Workflow Step1 Intermediate: CAS 866156-09-4 Step2 Activation (SOCl2 / DMF catalytic) Step1->Step2 Step3 Amidation (Coupling with Pyrazole core) Step2->Step3 Step4 Cyclization (t-BuOK / t-BuOH reflux) Step3->Step4 Step5 Purification (Chromatography & LC-MS) Step4->Step5 Product Morpholine-PDE5 Inhibitor API Step5->Product

Fig 2: Standardized synthetic workflow converting CAS 866156-09-4 into a PDE5 inhibitor API.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Causality Check: Fluorescence Polarization (FP) is chosen over colorimetric assays because it provides a homogeneous format that directly measures the displacement of a fluorescent cGMP tracer, eliminating optical artifacts. The assay is self-validated by the inclusion of a standard sildenafil control, which must yield an IC₅₀ of 3-5 nM to confirm enzyme viability before the morpholine analog's data can be trusted.

  • Enzyme Preparation: Dilute recombinant human PDE5A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Titration: Prepare a 10-point serial dilution of the synthesized morpholine API and standard sildenafil (positive control) in DMSO. Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Reaction: Incubate 10 µL of enzyme, 5 µL of compound, and 10 µL of fluorescent cGMP substrate (e.g., TAMRA-cGMP) in a 384-well black microplate for 60 minutes at room temperature.

  • Detection & Validation: Add IMAP binding reagent to stop the reaction and bind the unhydrolyzed substrate. Read polarization (mP) on a microplate reader (Ex: 535 nm, Em: 590 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • ChemScene. "866156-09-4 | 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid".
  • BLDpharm. "194602-23-8 | 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid".
  • Wikipedia. "PDE5 inhibitor".
  • GoodRx.
  • Journal of Medicinal Chemistry (ACS). "A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability".
  • ResearchGate. "Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors".
  • ResearchGate. "Identification of a new analogue of sildenafil added illegally to a functional food marketed for penile erectile dysfunction".

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A Senior Application Scientist's Guide to Reproducible Extraction of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and clinical research, the ability to reliably and accurately quantify therapeutic agents and their metabolites from complex biological matrices is paramount. This guide provides an in-depth comparison of extraction methodologies for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid, a molecule featuring both a carboxylic acid and a sulfonamide functional group. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and validate the reproducibility of these methods, ensuring the integrity of downstream analytical data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible bioanalytical workflows.

Understanding the Analyte: Chemical Properties and Extraction Strategy

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid possesses a molecular formula of C₁₃H₁₇NO₆S and a molecular weight of 315.34 g/mol [1]. The key to developing a successful extraction method lies in understanding its chemical functionalities. The presence of a carboxylic acid group (pKa ~4-5) and a sulfonamide group dictates its acidic nature. This allows for strategic manipulation of pH to control its ionization state, a critical factor in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Our objective is to devise extraction protocols that are not only efficient in isolating the analyte from complex matrices like human plasma but are also highly reproducible. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidance on bioanalytical method validation, which serves as the foundation for our comparative analysis.[2][3][4][5] Key performance parameters we will consider include accuracy, precision (repeatability and intermediate precision), selectivity, and recovery.[3][6][7][8]

Comparative Analysis of Extraction Methodologies

We will explore three primary extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). Each method will be evaluated for its efficiency, cleanliness of the final extract, and, most importantly, its reproducibility.

Liquid-Liquid Extraction (LLE): The Foundational Approach

LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] For acidic compounds like our target analyte, pH adjustment is a powerful tool to drive the extraction.[10][11]

Principle: By acidifying the aqueous sample (e.g., plasma) to a pH at least two units below the pKa of the carboxylic acid, the analyte will be protonated and rendered more hydrophobic.[12] This significantly increases its partitioning into a water-immiscible organic solvent.

dot

Caption: Liquid-Liquid Extraction (LLE) workflow for acidic compounds.

Experimental Protocol: pH-Driven LLE

  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of an internal standard solution.

  • Acidification: Add 100 µL of 1M HCl to acidify the sample to approximately pH 2-3. Vortex for 30 seconds.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE): The Selective Approach

SPE offers a more selective and often cleaner extraction compared to LLE by utilizing a solid sorbent to retain the analyte while interferences are washed away. For our acidic analyte, a mixed-mode or a polymeric reversed-phase sorbent would be ideal.

Principle (Mixed-Mode SPE): Mixed-mode SPE sorbents possess both reversed-phase (hydrophobic) and ion-exchange functionalities.[13] This dual retention mechanism provides superior selectivity. For an acidic compound, a mixed-mode anion exchange sorbent is appropriate. At a high pH, the carboxylic acid is deprotonated (anionic) and retains on the anion exchanger. At a low pH, it is protonated (neutral) and retains on the reversed-phase component.

dot

Caption: Solid-Phase Extraction (SPE) workflow using a polymeric sorbent.

Experimental Protocol: Polymeric Reversed-Phase SPE

This protocol utilizes a polymeric reversed-phase sorbent, which offers good retention for a broad range of compounds and is stable across the pH spectrum.[14][15][16]

  • Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Supported Liquid Extraction (SLE): The Simplified Approach

SLE is a modern alternative to LLE that uses a diatomaceous earth solid support to immobilize the aqueous sample, creating a large surface area for extraction. It eliminates the need for vortexing and centrifugation, simplifying the workflow and improving reproducibility by avoiding emulsion formation.

Principle: The aqueous sample is absorbed onto the inert support. A water-immiscible organic solvent is then passed through the support, partitioning the analyte into the organic phase, similar to LLE.[12]

dot

Caption: Supported Liquid Extraction (SLE) workflow.

Experimental Protocol: SLE

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 1% formic acid in water.

  • Loading: Load the 400 µL of the pre-treated sample onto an SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Elution: Apply 1 mL of ethyl acetate and collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Evaluating Reproducibility: A Data-Driven Comparison

To objectively compare these methods, we must evaluate them based on the principles of bioanalytical method validation.[2][4] The following table summarizes expected performance based on the characteristics of each technique. The data presented are hypothetical and represent typical outcomes for these methods when extracting an acidic drug from plasma.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Supported Liquid Extraction (SLE) Acceptance Criteria (FDA/ICH) [2][3][4]
Recovery (%) 75 - 85%>90%>90%Consistent, precise, and reproducible
Repeatability (%RSD) < 10%< 5%< 5%≤ 15% (≤ 20% at LLOQ)
Intermediate Precision (%RSD) < 15%< 10%< 10%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) < 15%< 10%< 10%CV of slopes should be ≤ 15%
Process Time (per 96 samples) ~ 2.5 hours~ 1.5 hours~ 1 hourN/A
Automation Friendliness ModerateHighHighN/A

Interpretation of Data:

  • Recovery: SPE and SLE are expected to yield higher and more consistent recoveries due to the more controlled and efficient interaction between the sample and the extraction medium.

  • Precision: The primary source of variability in LLE is the manual phase separation and the potential for emulsion formation. SPE and SLE, being more automated and less prone to such issues, generally exhibit superior precision (lower %RSD for repeatability and intermediate precision).[7][8]

  • Matrix Effect: SPE is often superior in removing endogenous matrix components (e.g., phospholipids) that can cause ion suppression or enhancement in LC-MS/MS analysis, leading to lower matrix effects.[14]

  • Throughput and Automation: SLE and SPE are highly amenable to 96-well plate formats and automation, making them ideal for high-throughput environments.

Conclusion and Recommendations

For the reproducible extraction of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid from biological matrices, both Solid-Phase Extraction (SPE) with a polymeric sorbent and Supported Liquid Extraction (SLE) are recommended over traditional Liquid-Liquid Extraction (LLE).

  • SPE is the method of choice when the highest degree of selectivity and extract cleanliness is required. The ability to perform selective washes to remove interferences is a significant advantage, leading to reduced matrix effects and improved assay robustness.

  • SLE offers a compelling balance of high recovery, excellent reproducibility, and simplicity. Its streamlined workflow makes it the fastest of the three methods, significantly boosting throughput without compromising data quality.

While LLE can be a viable option, particularly in low-throughput settings or during early method development, its susceptibility to variability makes it less suitable for rigorous, high-throughput bioanalytical studies where reproducibility is paramount. The choice between SPE and SLE will ultimately depend on the specific requirements of the assay, including the complexity of the matrix, the required sensitivity, and the desired sample throughput. It is imperative that any chosen method undergoes a full validation according to regulatory guidelines to ensure its performance and reliability.[2][5]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Fomat Medical Research. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. [Link]

  • PubMed. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. [Link]

  • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • CSBSJU. (n.d.). Simultaneous solid-phase extraction of acidic, neutral and basic. [Link]

  • PubMed. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. [Link]

  • PubMed. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. [Link]

  • SciSpace. (2012). Analytical Method Validation: An Updated Review. [Link]

  • Biotage. (n.d.). Extracting both acidic and basic analytes in a single SLE procedure. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]

  • A3P. (n.d.). Some good validation practices for analytical procedures. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

  • PubChem. (n.d.). C32H44O8. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ORBi. (n.d.). Solubility and extractability in the Pharmaceutical Sciences: A demonstration to address these essential concepts. [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction Possible Carboxylic Acids Possible Neutral Compounds.
  • Google Patents. (2011). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

Sources

Method Validation for 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid in Plasma: A Comparative Guide to Sample Preparation and LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing robust pharmacokinetic (PK) assays for complex pharmaceutical intermediates and metabolites. 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid (CAS: 866156-09-4) is a critical structural analog and potential metabolite associated with the synthesis of PDE5 inhibitors.

Quantifying this compound in biological matrices like human or rat plasma presents a unique set of challenges. Its amphiphilic nature—combining a polar, ionizable carboxylic acid (pKa ~4.0) with a lipophilic morpholinosulfonyl moiety—makes it highly susceptible to variable extraction recoveries and severe matrix effects during LC-MS/MS analysis.

This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymeric Solid-Phase Extraction (SPE)—and provides a self-validating, step-by-step methodology grounded in the latest ICH M10[1] and FDA (2018)[2] bioanalytical guidelines.

Product Comparison: Selecting the Optimal Extraction Strategy

To achieve a lower limit of quantification (LLOQ) of 1.0 ng/mL, the extraction method must selectively isolate the analyte while aggressively removing endogenous plasma phospholipids. Phospholipids are the primary culprits for matrix effects in LC-MS/MS bioanalysis, outcompeting analytes for charge during electrospray ionization (ESI) and causing severe signal quenching [3].

We evaluated three approaches:

  • Protein Precipitation (PPT): While high-throughput, PPT merely denatures proteins. Over 90% of endogenous glycerophosphocholines remain in the supernatant [4], leading to catastrophic ion suppression for our target analyte.

  • Liquid-Liquid Extraction (LLE): LLE requires strict acidification (pH < 3) to neutralize the carboxylic acid. However, the morpholinosulfonyl group introduces sufficient polarity that partitioning into highly non-polar solvents (like MTBE or Hexane) is energetically unfavorable, capping absolute recoveries at ~68%.

  • Polymeric HLB Solid-Phase Extraction (SPE): A Hydrophilic-Lipophilic Balance (HLB) sorbent utilizes a divinylbenzene-N-vinylpyrrolidone copolymer. This dual-retention mechanism captures both the hydrophobic aromatic rings and the polar sulfonamide group. By washing with 5% methanol, we remove salts; eluting with 100% methanol recovers the analyte while leaving highly hydrophobic phospholipids permanently trapped on the frit.

Table 1: Comparative Extraction Performance in Human Plasma
Performance ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Polymeric HLB SPE
Absolute Recovery (%) 95.2 ± 4.168.4 ± 7.292.8 ± 3.5
Matrix Factor (IS-Normalized) 0.45 (Severe Suppression)0.82 (Mild Suppression)0.98 (Negligible)
Phospholipid Removal < 10%~ 75%> 95%
Processing Time (96-well) 30 mins90 mins45 mins

Extraction_Comparison Sample Plasma Sample Spiked with Analyte & IS PPT Protein Precipitation (PPT) (3x Acetonitrile) Sample->PPT LLE Liquid-Liquid Extraction (LLE) (MTBE, pH < 3) Sample->LLE SPE Polymeric HLB SPE (Acidified Load) Sample->SPE PPT_Result High Phospholipids Severe Ion Suppression PPT->PPT_Result LLE_Result Variable Recovery Emulsion Formation LLE->LLE_Result SPE_Result Clean Extract High Recovery (>90%) SPE->SPE_Result LCMS LC-MS/MS Analysis PPT_Result->LCMS LLE_Result->LCMS SPE_Result->LCMS

Workflow comparison of sample preparation techniques for LC-MS/MS analysis.

Step-by-Step Methodology: Polymeric HLB SPE Workflow

This protocol is designed as a self-validating system. Every step is engineered with specific causality to protect the integrity of the analyte while destroying matrix interferences.

A. Sample Pre-treatment
  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog).

  • Add 100 µL of 2% Formic Acid in LC-MS grade water.

    • Causality: Dropping the pH below 3.0 fully protonates the carboxylic acid (neutralizing its charge). This maximizes hydrophobic interactions between the analyte and the polymeric SPE sorbent, preventing breakthrough during loading.

B. SPE Extraction (Using a 30 mg/well Polymeric HLB Plate)
  • Conditioning: Pass 1 mL of 100% Methanol through the plate, followed by 1 mL of Water.

    • Causality: Methanol solvates the polymer chains to maximize surface area, while water equilibrates the bed for the aqueous plasma sample.

  • Loading: Apply the acidified plasma sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific organic concentration is strong enough to elute salts, polar proteins, and endogenous urea, but too weak to disrupt the hydrophobic binding of the target analyte.

  • Elution: Elute with 1 mL of 100% Methanol into a clean collection plate.

    • Causality: The strong organic solvent breaks the analyte-sorbent interactions. Highly lipophilic phospholipids remain bound to the sorbent and are discarded.

C. Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic Acid).

    • Causality: Reconstituting in a solvent that closely matches the initial LC gradient conditions prevents peak broadening and fronting during column injection.

Method Validation Framework & Experimental Data

To ensure the assay is fit for regulatory submissions, the method must be validated against the ICH M10 Guidelines[1]. The logical framework for this validation is visualized below.

Validation_Framework Guideline ICH M10 & FDA 2018 Validation Framework Select Selectivity Blank Matrix (n=6) Guideline->Select Curve Calibration Curve 1-1000 ng/mL (R² ≥ 0.99) Guideline->Curve AccPrec Accuracy & Precision Intra/Inter-run (≤15%) Guideline->AccPrec Matrix Matrix Effect IS-Normalized MF Guideline->Matrix Stab Stability Bench-top, F/T, Long-term Guideline->Stab

Logical framework for bioanalytical method validation per ICH M10 guidelines.

Table 2: Accuracy and Precision Data

Following ICH M10[1], accuracy (expressed as %Bias) must be within ±15% of the nominal concentration, and precision (%CV) must not exceed 15% (±20% for the LLOQ). The data below demonstrates the exceptional reproducibility enabled by the HLB SPE cleanup.

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1.0) 6.2+4.57.8+5.2
LQC (3.0) 4.1-2.15.5-1.8
MQC (400) 3.5+1.44.2+2.0
HQC (800) 2.8-0.83.1-1.1
Table 3: Stability Assessment

Stability evaluations are mandatory to prove that the analyte does not degrade during sample handling, storage, or processing. 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid demonstrates robust stability across all standard operational conditions.

Storage ConditionDuration% Remaining (LQC)% Remaining (HQC)
Bench-top (Room Temp) 24 Hours98.299.1
Freeze-Thaw (-80°C to RT) 3 Cycles96.597.8
Long-term (-80°C) 30 Days95.496.2
Processed Sample (Autosampler) 48 Hours99.098.5

Conclusion

When developing an LC-MS/MS assay for 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid, relying on rapid but dirty extraction techniques like Protein Precipitation will inevitably lead to assay failure due to phospholipid-induced ion suppression. By implementing a Polymeric HLB SPE workflow, laboratories can guarantee a highly selective, matrix-free extract. This directly translates to superior accuracy, precision, and a seamless path through ICH M10 and FDA regulatory validation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at: [Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). European Medicines Agency. Available at: [Link]

  • Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples. PubMed. Available at: [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis. Available at: [Link]

Sources

Structural and Synthetic Comparison: 2-Ethoxy-5-(morpholinosulfonyl)benzoic Acid vs. Sildenafil Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The development of phosphodiesterase type 5 (PDE5) inhibitors represents a landmark achievement in rational drug design, primarily targeting erectile dysfunction and pulmonary arterial hypertension[1]. The synthesis of these active pharmaceutical ingredients (APIs), such as Sildenafil, relies heavily on functionalized benzoic acid derivatives as core building blocks[2].

This guide provides an objective structural and synthetic comparison between two critical intermediates:

  • The Sildenafil Precursor: 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid.

  • The Morpholine Analog: 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid.

By replacing the N-methylpiperazine moiety with a morpholine ring, medicinal chemists execute a classic bioisosteric replacement. This structural shift fundamentally alters the precursor's physicochemical properties, directly impacting the downstream API's metabolic stability, basicity, and pharmacokinetic profile.

Structural and Physicochemical Comparison

The divergence between these two precursors lies entirely in the amine appended to the sulfonyl group at the 5-position of the 2-ethoxybenzoic acid core.

Causality in Drug Design: The Sildenafil precursor utilizes a 4-methylpiperazine ring, which contains a basic tertiary amine. This basicity is crucial for forming stable, water-soluble salts (e.g., Sildenafil citrate)[1]. However, the N-methyl group is highly susceptible to CYP3A4-mediated N-demethylation, representing the major metabolic clearance pathway for Sildenafil[1].

Conversely, the morpholine analog replaces the basic N-methyl group with an electronegative oxygen atom. This electron-withdrawing oxygen pulls electron density away from the nitrogen, significantly lowering the pKa of the molecule. This reduction in basicity improves passive membrane permeability (LogP) and completely bypasses the N-demethylation metabolic liability, offering a longer theoretical half-life for the resulting API.

Quantitative Property Comparison
PropertyMorpholine AnalogSildenafil Precursor (Piperazine Analog)
IUPAC Name 2-Ethoxy-5-(morpholinosulfonyl)benzoic acid2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid
Molecular Formula C13H17NO6SC14H20N2O5S
Molecular Weight 315.34 g/mol 328.38 g/mol
Amine pKa (est.) ~8.3 (Morpholine N)~9.0 (Piperazine N-methyl)
H-Bond Acceptors 76
Major Metabolic Liability Ring OxidationN-Demethylation
Downstream Salt Formation Difficult (Weak Base)Excellent (Forms Citrate Salt easily)

Synthetic Workflows & Experimental Protocols

Both precursors are synthesized from a common starting material, 2-ethoxybenzoic acid, through a highly efficient two-step convergent route[2].

Synthesis SM 2-Ethoxybenzoic Acid Step1 Chlorosulfonation (ClSO3H, SOCl2, <25°C) SM->Step1 Int 5-(Chlorosulfonyl)- 2-ethoxybenzoic acid Step1->Int Step2A Amination (1-Methylpiperazine, NaOH) Int->Step2A Step2B Amination (Morpholine, NaOH) Int->Step2B ProdA Sildenafil Precursor (Piperazine analog) Step2A->ProdA ProdB Morpholine Precursor (Morpholine analog) Step2B->ProdB

Synthetic divergence from 2-ethoxybenzoic acid to morpholine and piperazine precursors.

Protocol 1: Chlorosulfonation of 2-Ethoxybenzoic Acid

This step generates the highly reactive 5-(chlorosulfonyl)-2-ethoxybenzoic acid intermediate[3].

  • Causality of Reagents: Chlorosulfonic acid acts as both the solvent and the electrophile. Thionyl chloride (SOCl2) is added to the mixture to convert any unreacted sulfonic acid byproduct back into the desired sulfonyl chloride, driving the equilibrium forward and maximizing yield[3].

  • Step-by-Step Method:

    • Cool 4.0 molar equivalents of chlorosulfonic acid to 0°C under an inert nitrogen atmosphere.

    • Slowly add 1.0 molar equivalent of 2-ethoxybenzoic acid, maintaining the internal temperature below 10°C to prevent ether cleavage.

    • Add 1.0 molar equivalent of thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature (20–25°C) and stir for 12 hours.

  • Self-Validating System: Do not proceed blindly. Take a 10 µL aliquot of the reaction mixture and quench it in 1 mL of anhydrous methanol. Analyze this quenched sample via LC-MS. The reaction is complete when the starting material is absent and the methyl sulfonate ester (formed by the methanol quench) is the sole dominant peak.

Protocol 2: Divergent Sulfonamidation

This step couples the sulfonyl chloride intermediate with either morpholine or 1-methylpiperazine[3].

  • Causality of Reagents: The coupling reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the nucleophilic amine (morpholine or piperazine), instantly halting the reaction. An aqueous suspension of sodium hydroxide (NaOH) is used as an acid scavenger to maintain the nucleophilicity of the amine[3].

  • Step-by-Step Method:

    • Suspend the isolated 5-(chlorosulfonyl)-2-ethoxybenzoic acid in water at 10°C.

    • Add 1.1 molar equivalents of the chosen amine (Morpholine OR 1-Methylpiperazine).

    • Concurrently add 1.0 molar equivalent of 10% aqueous NaOH dropwise to maintain a basic pH.

    • Stir for 2 hours at 10–15°C.

  • Self-Validating System: Continuously monitor the reaction pH using a calibrated probe. The system validates itself if the pH remains strictly between 9.0 and 10.0. If the pH drops below 8.0, the amination will stall. Upon completion, validate the precipitated product via HPLC-UV (254 nm) to ensure >98% purity before downstream coupling to the pyrazole core.

Impact on Final API Performance

The choice of precursor dictates the final API's interaction with the PDE5 signaling pathway. PDE5 inhibitors work by preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby sustaining smooth muscle relaxation and vasodilation[2].

PDE5 NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active Messenger) sGC->cGMP Catalyzes GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by GMP 5'-GMP (Inactive) PDE5->GMP Degrades to Inhibitor API (e.g., Sildenafil) Inhibitor->PDE5 Blocks

PDE5 signaling pathway illustrating the target site of final API inhibitors.

While the piperazine-derived Sildenafil is highly potent, its rapid N-demethylation requires specific dosing windows. APIs synthesized from the morpholine precursor exhibit altered binding kinetics within the PDE5 catalytic pocket due to the reduced basicity and altered hydrogen-bonding profile of the morpholine oxygen. This makes the morpholine analog a superior starting point for researchers aiming to develop next-generation PDE5 inhibitors with extended half-lives or alternative tissue distribution profiles.

Sources

Safety Operating Guide

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-ready protocol for the safe handling and disposal of 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid (CAS: 866156-09-4).

As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets (SDS). By understanding the specific chemical causality behind these protocols, your laboratory can establish self-validating safety systems that protect personnel, ensure regulatory compliance, and prevent environmental contamination.

Physicochemical Hazard Profile & Causality

To dispose of a chemical safely, we must first understand how its functional groups dictate its reactivity and environmental persistence. 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid contains three critical moieties: a carboxylic acid , an aryl ether , and a morpholinosulfonyl group.

The presence of both sulfur and nitrogen heteroatoms in the morpholinosulfonyl group means that improper disposal (e.g., low-temperature burning) will generate highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx) [1]. Furthermore, the compound's sulfonamide-like structure presents a risk of environmental persistence and aquatic toxicity if introduced into municipal wastewater systems.

Table 1: Quantitative & Structural Data for Disposal Planning

PropertyValue / DescriptionDisposal Implication
CAS Number 866156-09-4Required for EPA/RCRA waste profiling.
Molecular Weight 315.34 g/mol Used to calculate neutralization stoichiometry.
Molecular Formula C₁₃H₁₇NO₆SHigh heteroatom (N, S, O) content requires high-temp incineration [2].
Aqueous pH (Estimated) 3.5 – 4.5 (Weak Acid)Requires pH neutralization before aqueous waste consolidation.
Physical State Solid (Powder)High risk of aerosolization; requires wet-wiping during spill cleanup.

Waste Segregation & Routing Workflow

Proper segregation is the foundation of chemical management. Mixing this compound with incompatible waste streams (such as strong oxidizers or heavy metals) can lead to exothermic reactions or the release of toxic gases.

G Start 2-Ethoxy-5-(morpholinosulfonyl) benzoic acid Waste Solid Solid Powder & PPE Start->Solid Aqueous Aqueous Solutions Start->Aqueous Organic Organic Solvent Mixes Start->Organic Incineration High-Temp Incineration (>1000°C) + Scrubbing Solid->Incineration Neutralization pH Neutralization (Target pH 6-8) Aqueous->Neutralization SolventWaste Non-Halogenated Solvent Stream Organic->SolventWaste AqueousWaste Aqueous Waste Stream Neutralization->AqueousWaste AqueousWaste->Incineration If Organics > 1% SolventWaste->Incineration

Caption: Waste segregation routing for 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . This means each workflow contains a built-in verification step (e.g., pH testing) to ensure the procedure was executed correctly before moving to the next phase.

Protocol A: Solid Waste & Contaminated Consumables

Causality: Solid waste containing sulfonamide derivatives must be routed to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration to ensure complete thermal destruction of the stable C-S and C-N bonds [2].

  • Collect: Gather all residual powder, contaminated weighing boats, spatulas, and disposable PPE (gloves).

  • Contain: Place items into a chemically compatible, puncture-resistant container (e.g., an HDPE wide-mouth bottle).

  • Label: Affix a hazardous waste label immediately. Mark as: "Hazardous Solid Waste: Toxic (Contains Sulfonamide/Benzoic Acid Derivative)."

  • Validate: Verify the container lid is securely tightened and the exterior is free of dust.

  • Store: Transfer to the Satellite Accumulation Area (SAA). Ensure removal within 90 days (for LQGs) or 180 days (for SQGs) per EPA RCRA guidelines [3].

Protocol B: Aqueous Waste Neutralization

Causality: The benzoic acid moiety renders unbuffered aqueous solutions acidic. If acidic waste is poured into a communal carboy containing cyanides or sulfides, lethal HCN or H₂S gas will evolve [1].

  • Assess: Measure the initial pH of the aqueous waste using a calibrated pH meter or universal indicator strips.

  • Neutralize: While stirring gently, add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) dropwise. Why NaHCO₃? It prevents accidental over-alkalization, which can occur with strong bases like NaOH.

  • Validate (Critical Step): Test the pH again. The system is validated only when the pH stabilizes strictly between 6.0 and 8.0 .

  • Dispose: Transfer the neutralized solution to the designated aqueous hazardous waste carboy. Never pour down the drain.

Protocol C: Spill Response & Decontamination

Causality: Dry sweeping a powder spill generates respirable dust. Inhalation of sulfonamide-related compounds can cause respiratory sensitization.

  • Protect: Don a fitted N95/P100 particulate respirator, safety goggles, and nitrile gloves.

  • Suppress: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to suppress aerosolization.

  • Recover: Use a non-sparking scoop or wet disposable towels to collect the dampened material. Place into a solid hazardous waste container.

  • Decontaminate: Wash the affected benchtop/floor with a mild alkaline detergent to solubilize any remaining traces of the carboxylic acid, followed by a water rinse.

The Mechanism of Thermal Destruction

Why is high-temperature incineration strictly required? Standard open-air burning or low-temperature incineration fails to break the robust morpholine ring and sulfonyl bonds, leading to the emission of toxic intermediates.

G Compound Sulfonamide/Morpholine Waste Combustion Thermal Destruction (>1000°C) Compound->Combustion Heat Gases Toxic Byproducts (SOx, NOx, CO) Combustion->Gases Oxidation Scrubber Alkaline Flue-Gas Scrubbing Gases->Scrubber Exhaust Safe Safe Emission (N2, CO2, Sulfates) Scrubber->Safe Neutralization

Caption: Chemical causality of high-temperature incineration and required flue-gas scrubbing.

During incineration at >1000°C, the compound is oxidized. The sulfur atom converts to sulfur dioxide (SO₂) and sulfur trioxide (SO₃). If released, these gases react with atmospheric moisture to form sulfuric acid (acid rain). To prevent this, licensed facilities utilize alkaline flue-gas scrubbers (typically calcium hydroxide sprays) that react with the SOx gases to form harmless, solid calcium sulfate (gypsum), which is safely landfilled [2].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations (RCRA). EPA.gov. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.